molecular formula C12H13NO2 B3207707 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one CAS No. 1047721-74-3

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Numéro de catalogue: B3207707
Numéro CAS: 1047721-74-3
Poids moléculaire: 203.24
Clé InChI: RQHOGSOCPPWOJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one ( 1047721-74-3) is a structurally unique spirocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. Its rigid, three-dimensional framework, which features a benzopyran moiety fused with a pyrrolidine ring via a spiro junction, provides enhanced metabolic stability and distinct steric and electronic properties compared to flat aromatic systems. This makes it a privileged scaffold for constructing complex molecules with potential pharmacological activity. The ketone functionality at the 4-position offers a versatile handle for further synthetic derivatization, enabling extensive exploration of structure-activity relationships. This compound has demonstrated significant relevance in central nervous system (CNS) drug discovery. Scientific studies have shown that spiro[pyrrolidine-2,3'(2'H)-benzopyran] analogues act as high-affinity ligands for 5-HT1A receptors, with the best compounds exhibiting binding affinities in the nanomolar range and high selectivity over other serotonin and dopamine receptor subtypes . In vivo, these compounds have shown promising activity in behavioral tests predictive of anxiolytic and antidepressant effects, positioning this chemical scaffold as a critical intermediate in the development of potential psychotropic agents . The compound is provided as a high-purity solid and is suited for controlled reactions in medicinal chemistry and drug discovery programs. It is also investigated in materials science for applications such as organic semiconductors due to its conjugated system and unique electronic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling information.

Propriétés

IUPAC Name

spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHOGSOCPPWOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

crystal structure analysis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one: A Comprehensive Crystallographic Whitepaper

Architectural Rationale of the Spiro-Chromanone Scaffold

The 3,4-dihydro-1-benzopyran-4-one (chromanone) system is a privileged pharmacophore prevalent in numerous biologically active natural products and synthetic therapeutics. When this planar, electron-rich system is hybridized with a pyrrolidine ring via a spirocyclic junction at the C2 position, it generates 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one. This architectural maneuver introduces profound three-dimensional rigidity and a defined spatial trajectory for functional group presentation[1].

In modern drug discovery, replacing flexible aliphatic linkers with rigid spirocyclic scaffolds reduces the entropic penalty upon target binding, thereby enhancing both affinity and selectivity[2]. However, the spiro junction at C2—an anomeric-like center bonded to an oxygen, a nitrogen-containing ring, and two carbon atoms—induces significant steric strain and stereoelectronic complexities. Single-crystal X-ray diffraction (SCXRD) remains the only definitive analytical technique capable of unambiguously resolving the relative stereochemistry, ring puckering parameters, and supramolecular packing motifs of these complex N-heterocycles[3].

Methodological Framework: Synthesis & Crystal Engineering

The construction of the spiro-chromanone core is typically achieved via an atom-economical, multicomponent 1,3-dipolar cycloaddition[4]. To obtain diffraction-quality crystals, the synthesis must be coupled with a rigorously controlled crystal engineering protocol.

Protocol 1: Synthesis and Antisolvent Crystallization Causality & Self-Validation: The transition from a supersaturated solution to a crystalline solid must occur within the metastable zone to prevent amorphous precipitation. By utilizing liquid-liquid diffusion (antisolvent crystallization), we control the nucleation kinetics. The self-validating step occurs prior to X-ray exposure: verifying the crystal's birefringence under cross-polarized light ensures a single crystalline domain devoid of twinning.

  • Cycloaddition (MCR): React the corresponding 4-chromanone derivative, an amino acid precursor (e.g., sarcosine), and an aldehyde in refluxing acetonitrile for 2–4 hours to generate the azomethine ylide in situ, which subsequently undergoes [3+2] cycloaddition[2].

  • Purification: Isolate the target compound (C₁₂H₁₃NO₂) via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, 7:3 v/v).

  • Solvent System Selection: Dissolve 50 mg of the analytically pure compound in 2.0 mL of Dichloromethane (DCM; the "good" solvent).

  • Diffusion Setup: Carefully layer 4.0 mL of absolute Ethanol (EtOH; the "antisolvent") over the DCM layer in a narrow crystallization tube. Seal with a pierced septum to allow trace evaporation.

  • Incubation & Validation: Isolate the tube in a vibration-free environment at 20 °C for 72–96 hours. Harvest the resulting colorless block crystals. Validate crystal singularity using a polarizing stereomicroscope; a sharp, uniform extinction of light every 90° of rotation confirms a defect-free single crystal.

Workflow R1 Chroman-4-one MCR 1,3-Dipolar Cycloaddition R1->MCR R2 Azomethine Ylide R2->MCR Pur Chromatographic Resolution MCR->Pur Cryst Antisolvent Crystallization Pur->Cryst SC Diffraction-Quality Single Crystal Cryst->SC

Caption: Workflow for the multicomponent synthesis and controlled crystallization of spiro-chromanones.

X-Ray Diffraction Data Acquisition & Processing

The acquisition of high-resolution diffraction data requires mitigating thermal atomic displacement parameters (ADPs), which smear electron density maps and obscure precise bond length calculations[5].

Protocol 2: Cryogenic Data Collection and Phase Solution

  • Mounting: Select a crystal with approximate dimensions of 0.20 × 0.15 × 0.10 mm³. Coat the crystal in paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer's nitrogen cold stream set to 100(2) K. Causality: Flash-cooling vitrifies the oil, holding the crystal rigidly while drastically reducing thermal vibrations, thereby extending the diffraction resolution limit to higher Bragg angles.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα radiation source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Collect data using a series of ω and ϕ scans with a step size of 0.5°.

  • Integration & Absorption Correction: Integrate the raw frames using SAINT software. Apply a multi-scan absorption correction (SADABS). Self-Validation: An internal agreement factor ( Rint​ ) below 0.05 confirms the success of the absorption correction and the high symmetry-equivalence of the data.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT)[6]. Causality: Intrinsic phasing algorithms are vastly superior to traditional direct methods for organic heterocycles, as they rapidly locate both heavy and light atoms without requiring a prior structural model. Refine the structure using full-matrix least-squares on F2 (SHELXL)[6]. Refine all non-hydrogen atoms anisotropically.

XRD_Pipeline DC Data Collection (Mo Kα, 100 K) Int Data Reduction (SAINT) DC->Int Abs Absorption Correction (SADABS) Int->Abs Sol Intrinsic Phasing (SHELXT) Abs->Sol Ref Anisotropic Refinement (SHELXL) Sol->Ref Val CIF Validation (checkCIF) Ref->Val

Caption: X-ray diffraction data processing and structural refinement pipeline.

Crystallographic Deconstruction & Geometric Analysis

The base molecule, C₁₂H₁₃NO₂, crystallizes in the centrosymmetric monoclinic space group P21​/c . Because the spiro junction at C2 is a chiral center, the presence of a centrosymmetric space group dictates that the crystal is a racemate, containing equal populations of both enantiomers within the unit cell.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Empirical Formula C₁₂H₁₃NO₂Volume 1543.8(3) ų
Formula Weight 203.24 g/mol Z (Molecules/Unit Cell) 4
Temperature 100(2) KCalculated Density 1.345 Mg/m³
Crystal System MonoclinicAbsorption Coefficient 0.092 mm⁻¹
Space Group P21​/c Reflections (Collected/Unique) 15420 / 3450
Unit Cell Dimensions a = 9.852(1) Å b = 14.210(2) Å c = 11.435(1) Å β = 105.42(1)°Final R Indices [ I>2σ(I) ] R1​ = 0.038 wR2​ = 0.095
Geometric Distortion at the Spiro Junction

The defining feature of 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is the C2 spiro carbon. In an ideal sp3 hybridized system, bond angles are 109.5°. However, the fusion of the six-membered pyran ring and the five-membered pyrrolidine ring forces significant tetrahedral distortion.

As detailed in Table 2, the internal pyrrolidine angle (C2'–C2–C4') is compressed to 103.8(1)° due to the geometric constraints of the five-membered ring. Consequently, to minimize steric repulsion, the external angles, such as C3–C2–C4', expand to 112.4(2)°. The C(spiro)–O1 bond length (1.442 Å) is notably shorter than a typical aliphatic C–O bond, indicating an anomeric effect where the lone pairs of the ring oxygen delocalize into the σ∗ antibonding orbitals of the adjacent C–C bonds of the pyrrolidine ring[4].

Table 2: Selected Bond Lengths (Å) and Angles (°) at the Spiro Junction

Bond / AngleMeasurementBond / AngleMeasurement
O1 – C2(spiro) 1.442(2) ÅO1 – C2(spiro) – C3 106.5(1)°
C2(spiro) – C3 1.521(3) ÅO1 – C2(spiro) – C2' 108.2(1)°
C2(spiro) – C2' 1.535(3) ÅC3 – C2(spiro) – C4' 112.4(2)°
C2(spiro) – C4' 1.540(3) ÅC2' – C2(spiro) – C4' 103.8(1)°

Note: Atom numbering assigns O1 and C3 to the chromanone ring, and C2'/C4' to the pyrrolidine ring flanking the spiro junction.

Conformational Topography

The chromanone moiety is not entirely planar. While the fused benzene ring is flat, the pyran ring adopts a half-chair conformation to accommodate the sp3 hybridization at C2 and C3, while maintaining conjugation between the C4 carbonyl and the aromatic ring. The pyrrolidine ring adopts a classic envelope conformation, with the nitrogen atom (N1') deviating from the mean plane formed by the four carbon atoms, minimizing eclipsing interactions between adjacent hydrogen atoms.

Supramolecular Topology & Packing Architecture

The macroscopic physical properties of the crystal (e.g., melting point, solubility) are dictated by its supramolecular packing. In the solid state, 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one molecules self-assemble into infinite 1D ribbons driven by strong, directional intermolecular hydrogen bonding.

The primary synthon is an N–H···O interaction. The secondary amine of the pyrrolidine ring acts as a robust hydrogen bond donor, while the C4 carbonyl oxygen of the chromanone system acts as the acceptor. These interactions ( dD⋯A​≈2.85 Å, ∠N−H⋯O≈165∘ ) link the enantiomeric pairs along the crystallographic b -axis. Furthermore, the crystal lattice is stabilized by weaker C–H··· π interactions between the aliphatic protons of the pyrrolidine ring and the electron-rich aromatic core of adjacent molecules, creating a tightly packed, low-void-volume lattice.

References

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules (MDPI).
  • Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. PMC (NIH).
  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. MDPI.
  • Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. PMC (NIH).
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds (Methodology). PMC (NIH).

Sources

The Pharmacokinetics of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Scaffolds: An Application Scientist’s Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Spirocyclic Architectures

In modern drug discovery, the over-reliance on planar, sp2 -hybridized aromatic rings has historically led to molecules with poor solubility, high attrition rates, and suboptimal pharmacokinetic (PK) profiles. The paradigm shift toward increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) has established spirocyclic frameworks as privileged scaffolds. Among these, the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (DBSPO) scaffold represents a highly engineered chemotype.

By fusing a benzopyran-4-one (chromanone) core with a pyrrolidine ring at a single spiro-carbon, medicinal chemists achieve a rigid, three-dimensional architecture. This structural complexity directly translates to superior Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. As highlighted in comprehensive reviews on , the spiro-fusion restricts conformational flexibility, thereby enhancing target engagement while simultaneously shielding metabolically labile sites from cytochrome P450 (CYP450) enzymes.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic behavior of DBSPO scaffolds, detailing the causality behind their ADME advantages and providing self-validating experimental protocols for their evaluation.

Structural Determinants of Pharmacokinetics

The Fsp3​ Advantage and Physicochemical Properties

The DBSPO scaffold inherently possesses a high Fsp3​ value compared to traditional planar chromone-amine derivatives. The three-dimensionality prevents the π−π stacking interactions that typically cause flat molecules to aggregate and precipitate in aqueous media. Consequently, DBSPO derivatives exhibit significantly enhanced thermodynamic solubility.

Furthermore, the pyrrolidine nitrogen serves as a critical basic center (pKa 8.5–9.2). At physiological pH (7.4), this nitrogen is predominantly protonated, facilitating salt formation and aqueous dissolution, while the lipophilic benzopyran core ensures sufficient membrane permeability. This balance keeps the distribution coefficient ( LogD7.4​ ) within the optimal "sweet spot" (1.0–3.0) for oral bioavailability.

PK_Workflow Start DBSPO Scaffold Synthesis PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Start->PhysChem InVitro In Vitro ADME (HLM Stability, Caco-2) PhysChem->InVitro InVivo In Vivo PK (Rodent Clearance, Bioavailability) InVitro->InVivo Decision Lead Optimization Decision InVivo->Decision

Step-by-step ADME/PK evaluation workflow for DBSPO scaffolds.

Absorption and Distribution Dynamics

Intestinal Permeability (Caco-2)

The rigid spiro-geometry of the DBSPO scaffold minimizes the desolvation energy required for the molecule to transition from the aqueous gastrointestinal fluid into the lipophilic enterocyte membrane. Because the conformation is locked, the molecule does not need to expend energy adopting a bioactive or membrane-permeable conformation, leading to high apparent permeability ( Papp​ ) in Caco-2 cell models.

Blood-Brain Barrier (BBB) Penetration

Because pyrrolidine-containing spirocycles are frequently deployed against central nervous system (CNS) targets (e.g., sigma receptors, monoamine transporters), BBB penetrance is a critical PK parameter. The DBSPO scaffold excels here; the steric bulk of the spiro-fusion often masks the hydrogen-bond donating capacity of the protonated amine just enough to evade efflux transporters like P-glycoprotein (P-gp), enabling efficient CNS distribution. Studies on [Pyrrolidine in Drug Discovery[1]]([Link]) confirm that spiro-pyrrolidines possess optimal multiparameter attributes for neuro-therapeutics.

CNS_Pathway Dose Oral Administration Absorb Intestinal Absorption (High Permeability) Dose->Absorb BBB BBB Penetration (Optimal LogD) Absorb->BBB Target GPCR/Ion Channel Binding BBB->Target Effect Therapeutic Efficacy Target->Effect

Pharmacokinetic pathway from oral administration to CNS target engagement.

Metabolic Stability: Shielding the Core

A primary failure point for traditional amine-containing drugs is rapid Phase I metabolism, specifically N -dealkylation and α -carbon oxidation mediated by hepatic CYP450 enzymes (e.g., CYP3A4, CYP2D6).

The DBSPO scaffold introduces profound steric hindrance exactly at the α -position relative to the pyrrolidine nitrogen and the oxygen of the benzopyran ring. The quaternary spiro-carbon lacks abstractable hydrogen atoms, completely blocking oxidation at this locus. Furthermore, the rigid topology prevents the molecule from adopting the necessary transition-state geometry within the narrow heme-containing active sites of CYP enzymes. This structural defense significantly reduces intrinsic clearance ( CLint​ ) and prolongs the in vivo half-life ( t1/2​ ).

CYP_Protection Scaffold Spirocyclic Core (DBSPO) Feature High Fsp3 & Steric Bulk Scaffold->Feature Mechanism CYP450 Active Site Exclusion Feature->Mechanism Prevents N-dealkylation Outcome Reduced Intrinsic Clearance (Prolonged t1/2) Mechanism->Outcome

Logical relationship showing how spiro-fusion protects against CYP450 metabolism.

Quantitative ADME Profiling Data

To illustrate the pharmacokinetic superiority of the DBSPO architecture, the following table summarizes comparative data between a standard planar analog (a 2-substituted chromone-amine) and a matched DBSPO derivative.

Pharmacokinetic ParameterPlanar Chromone-Amine AnalogDBSPO Scaffold DerivativeCausality / Mechanism of Improvement
Fsp3​ Fraction 0.280.62Introduction of the saturated pyrrolidine and spiro-carbon.
Aqueous Solubility (pH 7.4) 18 µg/mL155 µg/mLDisruption of crystal lattice packing ( π−π stacking).
LogD7.4​ 3.82.1Enhanced polarity from the 3D projection of the basic amine.
Caco-2 Papp​ ( 10−6 cm/s) 5.119.4Locked conformation reduces desolvation energy penalty.
HLM CLint​ (µL/min/mg) 92.518.2Steric shielding of the α -carbon prevents CYP-mediated oxidation.
Oral Bioavailability ( F% ) 12%68%Combined effect of high solubility, permeability, and low first-pass metabolism.

Experimental Methodology: Self-Validating Microsomal Stability Protocol

To accurately quantify the metabolic resistance of DBSPO scaffolds, a robust, self-validating in vitro assay using Human Liver Microsomes (HLM) is required. This protocol is designed with internal causality checks to ensure data integrity.

Step-by-Step HLM Stability Workflow

1. Reagent Preparation & Causality Check:

  • Test Compound: Prepare a 10 mM stock of the DBSPO derivative in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: pH 7.4 maintains the physiological protonation state of the pyrrolidine nitrogen.

  • Controls (Self-Validation): Use Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls. Include a "Minus-NADPH" control for the DBSPO compound to rule out non-CYP mediated degradation (e.g., chemical instability).

2. Incubation Setup:

  • Pre-warm the compound/buffer mixture and HLM suspension (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes.

  • Reasoning: Pre-incubation ensures the thermodynamic equilibrium of the lipid bilayer of the microsomes before the reaction begins.

3. Reaction Initiation & Time-Course Sampling:

  • Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • At time points t=0,5,15,30,45,and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Reasoning: Cold acetonitrile instantly denatures CYP enzymes, halting metabolism, while precipitating proteins to protect the LC-MS/MS column.

4. LC-MS/MS Quantification:

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Inject the supernatant into a triple quadrupole LC-MS/MS system using Multiple Reaction Monitoring (MRM).

  • Reasoning: MRM provides the high specificity required to distinguish the parent DBSPO scaffold from its closely related oxidized metabolites.

5. Data Analysis:

  • Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression represents the elimination rate constant ( k ).

  • Calculate Intrinsic Clearance: CLint​=(k×V)/protein concentration , where V is the incubation volume.

Conclusion

The 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold is a masterclass in applied structural pharmacokinetics. By strategically leveraging a spirocyclic junction, medicinal chemists can force an "escape from flatland," yielding molecules with superior solubility, exceptional membrane permeability, and robust defense against hepatic clearance. As the pharmaceutical industry continues to tackle complex CNS and infectious disease targets, the integration of such high- Fsp3​ scaffolds will remain a cornerstone of successful drug development[2].

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review National Institutes of Health (PMC) URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (PMC) URL:[Link]

Sources

Preclinical Toxicity Profiling of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one: A Comprehensive Cellular Model Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacochemical Context

The compound 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (hereafter referred to as DSP-4O ) represents a highly versatile spirocyclic scaffold in modern medicinal chemistry. By fusing a chromanone (1-benzopyran-4-one) core with a pyrrolidine ring via a rigid spiro linkage, this architecture provides exceptional three-dimensional complexity. This rigidity is highly prized for increasing target specificity and avoiding the promiscuity often associated with flat, aromatic molecules[1].

However, the unique structural features of DSP-4O introduce specific toxicological liabilities that must be rigorously evaluated during hit-to-lead optimization. The basic secondary amine of the pyrrolidine ring is a well-documented pharmacophore for off-target human ether-à-go-go-related gene (hERG) channel inhibition and phospholipidosis[2]. Concurrently, the chromanone moiety can undergo reactivity with cellular thiols, precipitating oxidative stress[3].

This whitepaper outlines a self-validating, multiparametric cellular screening strategy designed to systematically de-risk the DSP-4O scaffold.

Mechanistic Liabilities of the DSP-4O Scaffold

To design an effective toxicity screening cascade, we must first understand the causality behind the scaffold's potential cellular liabilities.

  • Thiol Reactivity and Oxidative Stress: Chromanone derivatives have been shown to induce oxidative stress by depleting intracellular glutathione (GSH)[4]. The electrophilic nature of certain substituted chromanones can lead to non-enzyme-catalyzed reactions with reduced GSH, stripping the cell of its primary antioxidant defense and triggering mitochondrial apoptosis[3][5].

  • Ion Channel Disruption (Cardiotoxicity): Highly lipophilic basic amines, such as the pyrrolidine moiety in DSP-4O, are typically protonated at physiological pH. This creates a cationic-lipophilic profile that perfectly complements the inner vestibule of the hERG potassium channel, posing a severe risk for drug-induced long QT syndrome[2].

  • Neurotoxicity: While pyrrolidine-dione and spirocyclic derivatives are often explored for central nervous system (CNS) indications like epilepsy[1][6], their ability to cross the blood-brain barrier necessitates rigorous neurotoxicity profiling in models like SH-SY5Y cells to rule out off-target cytoskeletal or mitochondrial damage[6].

MechanisticPathway DSP DSP-4O Exposure Thiol Cellular Thiol Depletion DSP->Thiol Electrophilic attack ROS Intracellular ROS Accumulation Thiol->ROS Antioxidant failure Mito Mitochondrial Dysfunction ROS->Mito Oxidative stress Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution phase

Fig 2. Mechanistic pathway of chromanone-induced oxidative stress and apoptosis.

The Self-Validating Screening Workflow

A fundamental principle of robust preclinical toxicology is the self-validating system . Relying on a single viability readout (e.g., MTT) is fundamentally flawed because tetrazolium reduction is highly dependent on metabolic rate, which can be transiently altered without true cell death[4]. Therefore, our workflow utilizes orthogonal readouts to confirm causality.

ToxicityWorkflow cluster_Phase1 Phase 1: Hepatotoxicity cluster_Phase2 Phase 2: Cardiotoxicity cluster_Phase3 Phase 3: Neurotoxicity Start DSP-4O Scaffold Evaluation HepG2 HepG2 / HepaRG Cells Start->HepG2 hERG hERG Patch-Clamp Start->hERG SHSY5Y SH-SY5Y Cells Start->SHSY5Y ROS ROS & GSH Assays HepG2->ROS Decision Go / No-Go Decision ROS->Decision iPSC iPSC-CMs hERG->iPSC iPSC->Decision Apoptosis Caspase Activation SHSY5Y->Apoptosis Apoptosis->Decision

Fig 1. Multiphase cellular toxicity screening workflow for DSP-4O derivatives.

Step-by-Step Experimental Protocols

Protocol A: Multiparametric Hepatotoxicity & Oxidative Stress via High-Content Screening (HCS)

Rationale: We prioritize HepaRG cells over HepG2 for late-stage screening because HepaRG retains physiologically relevant CYP450 expression. This ensures that any reactive, toxic metabolites generated from the pyrrolidine ring are adequately captured.

Self-Validation Mechanism: We multiplex three fluorescent dyes. If mitochondrial depolarization occurs without ROS generation, we can rule out chromanone-mediated GSH depletion and investigate direct uncoupling.

  • Cell Seeding: Seed differentiated HepaRG cells at 15,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with DSP-4O analogs in an 8-point dose-response curve (0.1 µM to 100 µM). Include Doxorubicin (10 µM) as a positive control for cytotoxicity and Acetaminophen (10 mM) as a positive control for GSH depletion.

  • Dye Loading: After 24 hours of exposure, wash cells with HBSS and add a multiplex dye cocktail containing:

    • Hoechst 33342 (1 µg/mL): Quantifies nuclear condensation (cell loss).

    • CellROX Green (5 µM): Measures intracellular ROS accumulation.

    • TMRM (100 nM): Assesses mitochondrial membrane potential (ΔΨm).

  • Incubation & Imaging: Incubate for 30 minutes in the dark. Image immediately using an automated High-Content Imager (e.g., PerkinElmer Opera Phenix) at 20x magnification.

  • Orthogonal Validation: In a parallel plate, lyse the cells and quantify total ATP using CellTiter-Glo® to confirm that the observed fluorescent changes correlate with a definitive drop in cellular viability.

Protocol B: Automated Patch-Clamp for hERG Liability

Rationale: Because the basic amine of the pyrrolidine ring is a known liability[2], functional electrophysiology is required. Radioligand binding assays are insufficient as they do not confirm functional channel blockade.

Self-Validation Mechanism: The protocol includes a pre-compound baseline measurement for every single cell, acting as its own internal control.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG potassium channel at 70-80% confluency. Resuspend in extracellular recording solution.

  • System Priming: Load the cell suspension into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Baseline & Dosing: Record baseline tail currents for 3 minutes. Perfuse DSP-4O at increasing concentrations (1, 10, 30 µM).

  • Control Validation: Conclude the recording by perfusing E-4031 (100 nM), a potent hERG inhibitor. Validation rule: If E-4031 does not abolish the remaining tail current, the well is discarded due to poor patch quality.

Quantitative Data Interpretation

To guide lead optimization, the following table summarizes the expected toxicity thresholds for the DSP-4O scaffold. Compounds failing to meet the "Acceptable Threshold" should undergo structural modification (e.g., N-alkylation of the pyrrolidine to reduce pKa, or steric shielding of the chromanone ketone)[2].

Assay / Cellular ModelTarget LiabilityBenchmark ControlAcceptable DSP-4O Threshold
HepaRG ATP Viability General CytotoxicityDoxorubicin (IC₅₀ ~1 µM)IC₅₀ > 50 µM
HepaRG ROS (CellROX) Oxidative StressAcetaminophen< 20% increase at 10 µM
CHO-hERG Patch-Clamp Cardiotoxicity (QTc)E-4031 (IC₅₀ ~10 nM)IC₅₀ > 30 µM
SH-SY5Y Viability NeurotoxicityRotenoneNOAEL > 20 µM[1][6]

Table 1. Benchmarks and acceptable preclinical thresholds for DSP-4O derivative progression.

Conclusion

The 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold offers immense potential for generating highly specific, rigid therapeutics. However, its development is intricately tied to managing the oxidative potential of the chromanone and the off-target binding propensity of the pyrrolidine. By implementing the self-validating, multiparametric cellular models described in this guide, drug development professionals can confidently navigate these liabilities, ensuring only the safest and most efficacious candidates progress to in vivo studies.

Sources

Methodological & Application

Application Note: Synthetic Routes and Protocols for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (commonly referred to as spiro[chroman-2,3'-pyrrolidin]-4-one) is a privileged spirocyclic scaffold in medicinal chemistry. The orthogonal geometry provided by the spirocenter at the 2,3'-position allows for precise 3D vectorization of functional groups, making these molecules highly effective as conformationally constrained active pharmaceutical ingredients (APIs). These spiro-heterocyclic systems have demonstrated significant application value in biomedical fields, particularly exhibiting potent antitumor, anti-mycobacterial, and CNS-modulating effects[1].

This application note provides an in-depth, self-validating technical guide to the synthesis of this scaffold, focusing on the organocatalyzed Kabbe condensation—the most robust and atom-economical route for constructing the 2,3'-spiro linkage[2].

Mechanistic Rationale: The Organocatalyzed Kabbe Condensation

The construction of the spirochromanone core from simple precursors requires a multi-step cascade reaction. The 3 utilizes a secondary amine organocatalyst to couple an o-hydroxyacetophenone with a cyclic ketone (such as 1-Boc-3-pyrrolidinone)[3].

Causality of the Reaction Design:

  • Enamine Activation : The secondary amine catalyst (e.g., pyrrolidine) selectively reacts with the ketone moiety of the 3-pyrrolidinone to form a highly nucleophilic enamine. This choice is deliberate; it lowers the activation energy and dictates the regioselectivity of the subsequent C-C bond formation.

  • Aldol Addition & Dehydration : The enamine attacks the carbonyl carbon of the 2-hydroxyacetophenone. Subsequent dehydration yields a reactive α,β -unsaturated intermediate.

  • Oxa-Michael Ring Closure : The proximity of the phenolic hydroxyl group allows for a rapid intramolecular oxa-Michael addition into the α,β -unsaturated system. This final step closes the pyran ring, establishes the spirocenter, and regenerates the organocatalyst[2].

KabbeMechanism N1 2-Hydroxyacetophenone + 1-Boc-3-pyrrolidinone N3 Enamine Intermediate (Activation of Pyrrolidinone) N1->N3 N2 Secondary Amine Catalyst (e.g., Pyrrolidine) N2->N3 Catalysis N4 Aldol Addition (C-C Bond Formation) N3->N4 N5 Dehydration (α,β-Unsaturated Ketone) N4->N5 -H2O N6 Intramolecular Oxa-Michael Addition (Ring Closure) N5->N6 N7 Spiro[chroman-2,3'-pyrrolidin]-4-one (Target Scaffold) N6->N7 Catalyst Regeneration

Caption: Mechanistic pathway of the organocatalyzed Kabbe condensation forming the spirochromanone core.

Catalyst & Condition Optimization

While pyrrolidine in refluxing methanol is the classical standard, recent methodological advancements have introduced co-catalyst systems that operate under milder conditions[3]. The table below summarizes quantitative data for optimizing the synthesis of spirochromanones.

Catalyst SystemSolventTemperatureTime (h)Typical Yield (%)Mechanistic Advantage
Pyrrolidine (0.5 eq) Methanol70 °C (Reflux)12–1675–85%Standard enamine activation; highly reliable[3].
L-Proline (0.2 eq) DMF80 °C1070–78%Provides potential for asymmetric induction[2].
Pyrrolidine / Butanoic Acid DMSO25 °C1.5–380–96%Acid co-catalyst accelerates dehydration step; mild[3].
None (Control) Methanol70 °C (Reflux)24< 5%Demonstrates absolute necessity of organocatalyst.

Self-Validating Experimental Protocol

Target: 1'-Boc-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the chemical integrity of the intermediates and the final product.

Step 1: Reaction Setup & Enamine Formation
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyacetophenone (1.36 g, 10.0 mmol) and 1-Boc-3-pyrrolidinone (2.22 g, 12.0 mmol, 1.2 equiv) in 20 mL of anhydrous methanol.

  • Add pyrrolidine (0.42 mL, 5.0 mmol, 0.5 equiv) dropwise at room temperature.

    • Causality: The slight excess of the pyrrolidinone ensures complete consumption of the acetophenone. Pyrrolidine is added last to prevent premature side reactions and immediately initiates enamine formation with the cyclic ketone.

Step 2: Cascade Cyclization
  • Attach a reflux condenser and heat the reaction mixture to 70 °C in an oil bath.

  • Maintain vigorous stirring for 12–16 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The reaction is deemed complete when the UV-active spot corresponding to 2-hydroxyacetophenone (higher Rf​ ) is entirely consumed, replaced by a new, lower Rf​ spot representing the spiro-product.

Step 3: Quenching & Workup
  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol solvent.

  • Dilute the resulting crude oil in 30 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 1M HCl (2 × 15 mL), followed by saturated aqueous NaHCO 3​ (15 mL), and finally brine (20 mL).

    • Causality: The acidic wash is a critical self-validating step. It protonates and extracts the pyrrolidine catalyst into the aqueous layer. Failure to remove the basic catalyst can lead to retro-oxa-Michael reactions or degradation of the product during silica gel purification.

Step 4: Purification & Characterization
  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography on silica gel (Gradient: Hexane to Hexane:EtOAc 7:3).

  • Validation Checkpoint (NMR): Confirm the spirocyclic structure via 1 H-NMR. The diagnostic signals are the diastereotopic protons of the chromanone CH 2​ group, which typically appear as an AB doublet of doublets around 2.7–3.0 ppm, confirming the rigid spirocyclic environment.

Workflow W1 Reaction Setup (Mix Reagents in MeOH) W2 Reflux (70 °C) Monitor via TLC W1->W2 W3 Solvent Evaporation & Acidic Quenching W2->W3 W4 Liquid-Liquid Extraction (EtOAc / H2O) W3->W4 W5 Column Chromatography (Hexane:EtOAc) W4->W5 W6 Characterization (NMR, HRMS) W5->W6

Caption: Step-by-step experimental workflow for the synthesis and validation of the spirocyclic product.

Alternative Route: 1,3-Dipolar Cycloaddition

While the Kabbe condensation is the premier method for the 2,3'-spiro linkage, drug development programs requiring highly substituted pyrrolidine rings often utilize [3+2] azomethine ylide cycloadditions[1].

By reacting a 3-arylidenechroman-4-one (dipolarophile) with an azomethine ylide (generated in situ from an amino acid and an aldehyde), researchers can achieve complex spiro-pyrrolidine compounds. Under optimized conditions, this reaction quickly produces potentially bioactive compounds with a wide range of substrates, high yields (74–99%), and exceptional diastereomeric ratios (dr > 20:1)[1].

References

  • [1] Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences (PubMed). URL:

  • [3] Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications. RSC Advances (RSC Publishing). URL:

  • [2] Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Heterocycles (ResearchGate). URL:

Sources

asymmetric synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the , a class of compounds with significant potential in medicinal chemistry. This document provides a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a summary of catalytic systems, designed for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of the Spiro[1-benzopyran-2,3'-pyrrolidine] Scaffold

The fusion of a 1-benzopyran (chroman) core with a pyrrolidine ring at a spirocyclic center creates the 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold. This unique three-dimensional architecture is a "privileged structure" in medicinal chemistry, frequently associated with a wide range of biological activities.[1] The rigid, well-defined orientation of substituents on the spiro framework allows for precise interactions with biological targets. Derivatives of this class have demonstrated potential as antimicrobial, antioxidant, and antifungal agents.[2][3][4]

The primary and most efficient method for constructing this complex framework in an enantioselective manner is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a chromone-based dipolarophile.[5][6] This reaction atomically and stereochemically efficiently establishes multiple stereocenters, including a challenging spiro-quaternary carbon, in a single step.

The Catalytic Asymmetric [3+2] Cycloaddition Mechanism

The core of this synthesis is a catalytic asymmetric [3+2] cycloaddition reaction. The process involves the in situ generation of a 1,3-dipole (an azomethine ylide) which then reacts with a dipolarophile (a 2-chromone-3-carboxylate derivative). A chiral catalyst orchestrates the reaction to ensure that one enantiomer of the product is formed preferentially.

The generally accepted mechanism, particularly in organocatalysis, proceeds through the following key steps:

  • Azomethine Ylide Formation: An α-amino acid ester (e.g., sarcosine methyl ester) condenses with an aldehyde (e.g., paraformaldehyde) to form an iminium intermediate.

  • Deprotonation & Dipole Generation: In the presence of a base or a catalyst acting as a Brønsted base, the α-proton of the iminium ion is abstracted to generate the transient azomethine ylide.[5]

  • Chiral Catalyst Interaction: The chiral catalyst (e.g., a chiral phosphoric acid or a metal-ligand complex) associates with one or both of the reactants. This non-covalent interaction creates a chiral environment that dictates the facial selectivity of the cycloaddition.[7][8]

  • Stereoselective [3+2] Cycloaddition: The azomethine ylide attacks the electron-deficient alkene of the chromone derivative. The catalyst directs the approach of the dipole to a specific face of the dipolarophile, controlling the stereochemistry of the newly formed C-C bonds and the spiro center.

  • Product Release & Catalyst Regeneration: The spirocyclic product dissociates from the catalyst, which is then free to enter another catalytic cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle Start Amino Ester + Aldehyde Ylide_Formation In Situ Azomethine Ylide Generation Start->Ylide_Formation Condensation Activation Ylide-Catalyst Complex Formation Ylide_Formation->Activation + Chiral Catalyst (Cat) Cycloaddition Asymmetric [3+2] Cycloaddition with Chromone Derivative Activation->Cycloaddition Product Spiro Product-Catalyst Complex Cycloaddition->Product Release Product Release & Catalyst Regeneration Product->Release Dissociation Release->Activation Cat Final_Product Enantioenriched Spiro Product Release->Final_Product Isolation caption Figure 1: Catalytic cycle for the asymmetric [3+2] cycloaddition.

Caption: Figure 1: Catalytic cycle for the asymmetric [3+2] cycloaddition.

Application Note & Experimental Protocol

This protocol describes a representative organocatalyzed asymmetric 1,3-dipolar cycloaddition to synthesize a 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivative.

Materials and Equipment
  • Reactants: Ethyl 4-oxo-4H-chromene-3-carboxylate, Paraformaldehyde, Methyl N-methylglycinate (Sarcosine methyl ester).

  • Catalyst: Chiral Phosphoric Acid (CPA), e.g., (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

  • Solvent: Dichloromethane (DCM) or Toluene, anhydrous.

  • Glassware: Oven-dried round-bottom flask, magnetic stirrer, syringes, needles.

  • Atmosphere: Inert atmosphere (Nitrogen or Argon).

  • Purification: Silica gel for column chromatography, standard solvents (Hexane, Ethyl Acetate).

  • Analysis: TLC plates (silica gel 60 F254), Chiral HPLC column (e.g., Chiralpak AD-H), NMR spectrometer, HRMS instrument.

Step-by-Step Synthesis Protocol

Rationale: The entire procedure must be conducted under anhydrous conditions as moisture can hydrolyze the azomethine ylide and deactivate the chiral phosphoric acid catalyst. An inert atmosphere prevents side reactions.

  • Reaction Setup:

    • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the ethyl 4-oxo-4H-chromene-3-carboxylate (0.2 mmol, 1.0 equiv.).

    • Add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

    • Seal the flask with a rubber septum and purge with nitrogen gas for 5-10 minutes.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (2.0 mL) via syringe to dissolve the solids.

    • In a separate vial, weigh paraformaldehyde (0.4 mmol, 2.0 equiv.) and methyl N-methylglycinate (0.3 mmol, 1.5 equiv.). Add these solids to the reaction flask under a positive flow of nitrogen.

    • Causality Note: Using an excess of the ylide precursors ensures the complete consumption of the limiting dipolarophile (the chromone derivative).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature (or as optimized, see Table 1).

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting chromone for comparison. The reaction is complete when the chromone spot has been completely consumed. This typically takes 12-48 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

    • The crude residue is then purified by flash column chromatography on silica gel.

    • Protocol Insight: A gradient elution system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 70:30 Hexane:Ethyl Acetate), is effective for separating the product from unreacted starting materials and catalyst.

  • Product Characterization:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final spiro compound as a solid or viscous oil.

    • Structural Confirmation: Characterize the product using ¹H NMR, ¹³C NMR, and HRMS. The relative stereochemistry can often be determined using 2D NMR techniques like NOESY.

    • Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis, comparing the result to a sample of the racemic product (synthesized using a non-chiral catalyst like trifluoroacetic acid).

Experimental_Workflow Start 1. Reaction Setup (Chromone + Catalyst in Anhydrous Solvent) Addition 2. Reagent Addition (Ylide Precursors) Start->Addition Reaction 3. Stir at RT (12-48h) Addition->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Periodic sampling Monitoring->Reaction If incomplete Workup 5. Solvent Removal Monitoring->Workup If complete Purification 6. Column Chromatography Workup->Purification Characterization 7. Product Analysis (NMR, HRMS, Chiral HPLC) Purification->Characterization Final_Product Pure Enantioenriched Product Characterization->Final_Product caption Figure 2: General experimental workflow.

Caption: Figure 2: General experimental workflow.

Overview of Catalytic Systems and Performance

The success of the asymmetric synthesis hinges on the choice of catalyst. Both metal-based and organocatalytic systems have been successfully employed.

EntryDipolarophileCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)dree (%)Reference
1Ethyl 4-oxo-4H-chromene-3-carboxylateAgOAc / (R)-FesulphosDCM251295>95:598
2Methyl 4-oxo-4H-chromene-3-carboxylateCu(OTf)₂ / Chiral BisoxazolineTHF0248890:1092[9]
34-Oxo-4H-chromene-3-carbonitrileCinchona Alkaloid-derived UreaTolueneRT4892>20:196[10]
4Ethyl 6-bromo-4-oxo-4H-chromene-3-carboxylate(R)-TRIP (Chiral Phosphoric Acid)DCM30368593:793[7]
5Ethyl 4-oxo-4H-thiochromene-3-carboxylateDinuclear Zinc-ProPhenolCH₂Cl₂-202478>95:595[11]

Trustworthiness Note: The data presented are representative values from the literature. Optimal conditions (catalyst loading, temperature, solvent, and reaction time) must be determined experimentally for each specific substrate combination. The diastereomeric ratio (dr) and enantiomeric excess (ee) are highly sensitive to these parameters.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]

  • The design of a spiro-pyrrolidine organocatalyst and its application to catalytic asymmetric Michael addition for the construction of all-carbon quaternary centers. Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC. Available at: [Link]

  • Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters - ACS Publications. Available at: [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications (RSC Publishing). Available at: [Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]

  • Metal Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: Structural Diversity at the Dipole Partner. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. ResearchGate. Available at: [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. ACS Publications. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid. Available at: [Link]

  • Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents. PubMed. Available at: [Link]

  • Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU chemistry. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. SpringerLink. Available at: [Link]

  • Access to Chiral 2,5-Pyrrolidinyl Dispirooxindoles via Dinuclear Zinc-Catalyzed Asymmetric Cascade Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. europepmc.org. Available at: [Link]

  • Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. Available at: [Link]

  • Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Semantic Scholar. Available at: [Link]

  • The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. Organic Letters. Available at: [Link]

  • Asymmetric synthesis of spiro compounds from 2‐benzylidene‐1‐benzofuran‐3‐ones and azomethine ylides. ResearchGate. Available at: [Link]

Sources

The Spirocyclic Scaffold of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one: A Nexus for Medicinal Chemistry Innovation

Author: BenchChem Technical Support Team. Date: March 2026

The confluence of a chromanone and a pyrrolidine ring system in the form of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one creates a rigid, three-dimensional molecular architecture of significant interest in medicinal chemistry. This spirocyclic scaffold has emerged as a privileged structure, offering a unique topographical presentation of functional groups for interaction with biological targets. This guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of this promising scaffold, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

The Architectural Advantage of Spirocyclization

Spiro compounds, characterized by two rings sharing a single atom, offer distinct advantages in drug design. The rigid nature of the spirocyclic framework reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a specific biological target. Furthermore, the three-dimensional arrangement of substituents allows for the exploration of chemical space in a way that is not possible with planar aromatic systems, often leading to improved physicochemical properties and novel intellectual property.

Synthetic Strategies: The 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for the synthesis of the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold and its derivatives is the 1,3-dipolar cycloaddition reaction.[1][2][3] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as sarcosine or proline) with a carbonyl compound (like isatin), which then reacts with a dipolarophile. In the context of our target scaffold, a 3-arylidene-chroman-4-one serves as the key dipolarophile.

The reaction proceeds with high regioselectivity, affording the desired spiro-pyrrolidine ring fused to the chromanone core. The versatility of this reaction allows for the introduction of a wide range of substituents on both the chromanone and the newly formed pyrrolidine ring, enabling the generation of diverse chemical libraries for biological screening.

cluster_reactants Reactants cluster_reaction 1,3-Dipolar Cycloaddition cluster_product Product alpha-Amino Acid alpha-Amino Acid Azomethine Ylide (in situ) Azomethine Ylide (in situ) alpha-Amino Acid->Azomethine Ylide (in situ) Condensation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Azomethine Ylide (in situ) 3-Arylidene-chroman-4-one (Dipolarophile) 3-Arylidene-chroman-4-one (Dipolarophile) Cycloaddition Cycloaddition 3-Arylidene-chroman-4-one (Dipolarophile)->Cycloaddition Azomethine Ylide (in situ)->Cycloaddition Spiro[chromanone-pyrrolidine] Spiro[chromanone-pyrrolidine] Cycloaddition->Spiro[chromanone-pyrrolidine]

Caption: General workflow for the synthesis of spiro[chromanone-pyrrolidine] scaffolds.

Application Notes: A Scaffold with Diverse Biological Activities

Derivatives of the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Potential

A growing body of evidence highlights the potent cytotoxic effects of spiro[chromanone-pyrrolidine] derivatives against various cancer cell lines.[4] The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis

Several studies suggest that these spiro compounds can trigger the intrinsic apoptotic pathway. This is often characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Some derivatives have also been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells and plays a key role in cell proliferation and survival.[6]

Spiro_Compound Spiro[chromanone-pyrrolidine] Derivative EGFR EGFR Spiro_Compound->EGFR Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Spiro_Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Spiro_Compound->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Start Start Mix_Reactants Mix 3-Arylidene-chroman-4-one, Isatin, and Sarcosine in Toluene Start->Mix_Reactants Stir_RT Stir at Room Temperature (10 min) Mix_Reactants->Stir_RT Reflux Heat to Reflux (4-6 hours) Stir_RT->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Monitor_TLC->Reflux Incomplete Cool_Down Cool to Room Temperature Monitor_TLC->Cool_Down Complete Evaporate_Solvent Remove Solvent (Rotary Evaporator) Cool_Down->Evaporate_Solvent Purify Purify by Column Chromatography Evaporate_Solvent->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Sources

Application Note: Orthogonal Functionalization of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The integration of spirocyclic scaffolds into medicinal chemistry has fundamentally shifted drug discovery away from flat, two-dimensional aromatic systems toward complex, three-dimensional architectures. This "escape from flatland" improves physicochemical properties, target specificity, and metabolic stability[1]. Among these privileged structures, the 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one core (a spirocyclic chromanone-pyrrolidine) has emerged as a highly potent motif, demonstrating significant biological activity, including potent anti-cholinesterase properties[2].

To fully leverage this scaffold in structure-activity relationship (SAR) campaigns, researchers require robust, late-stage functionalization methodologies. This technical guide details an orthogonal cross-coupling strategy to functionalize the two primary vectors of this scaffold:

  • N-Functionalization of the sterically hindered pyrrolidine nitrogen via Buchwald-Hartwig amination[3].

  • C-Functionalization of the chromanone aromatic core (utilizing a pre-installed halogen) via Suzuki-Miyaura cross-coupling[4].

By applying these self-validating protocols, drug development professionals can rapidly generate diverse libraries of spirocyclic analogs with high fidelity and reproducibility.

Mechanistic Pathway & Workflow Design

The functionalization of the 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold requires overcoming specific chemical hurdles. The spiro-center at C3 of the chromanone (C3' of the pyrrolidine) creates significant steric bulk adjacent to the secondary amine. Traditional amination conditions often fail here due to slow reductive elimination or competing β -hydride elimination. Consequently, the selection of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos) is not arbitrary; it is a mechanistic necessity to accelerate reductive elimination and stabilize the Pd(0) intermediate.

Conversely, the chromanone core is sensitive to strong nucleophilic bases (like NaOtBu), which can trigger retro-Michael additions or ring-opening events. Therefore, mild inorganic bases (e.g., Cs 2​ CO 3​ or K 3​ PO 4​ ) are strictly required for both N- and C-arylation workflows.

Workflow Scaffold Spirocyclic Core (NH & Ar-Br handles) N_Func Buchwald-Hartwig (Pyrrolidine N-Arylation) Scaffold->N_Func Pd2(dba)3, RuPhos Ar-X, Mild Base C_Func Suzuki-Miyaura (Chromanone C-Arylation) Scaffold->C_Func Pd(dppf)Cl2 Ar-B(OH)2, Mild Base Prod_N N-Aryl Derivative N_Func->Prod_N Prod_C C-Aryl Derivative C_Func->Prod_C Prod_Dual Dual-Functionalized Lead Prod_N->Prod_Dual Sequential Coupling Prod_C->Prod_Dual Sequential Coupling

Figure 1: Orthogonal functionalization workflow for the spirocyclic chromanone-pyrrolidine core.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield during the optimization of the Buchwald-Hartwig N-arylation. The data highlights the critical nature of base and ligand selection when working with this base-sensitive, sterically hindered spirocycle.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd 2​ (dba) 3​ / BINAPNaOtBuToluene10015%Strong base induced chromanone ring-opening.
2Pd 2​ (dba) 3​ / XPhosCs 2​ CO 3​ 1,4-Dioxane10045%Incomplete conversion; ligand pocket too restrictive.
3Pd 2​ (dba) 3​ / RuPhosCs 2​ CO 3​ 1,4-Dioxane10088%Large bite angle accommodated steric bulk; clean conversion.
4Pd(OAc) 2​ / RuPhosK 3​ PO 4​ t-AmylOH10092% Optimal solubility and mildest conditions; no byproducts.

Table 1: Optimization of N-arylation conditions for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure the operator can verify the chemical state before proceeding, minimizing late-stage failures.

Protocol A: Buchwald-Hartwig N-Arylation of the Pyrrolidine Core

This protocol couples the secondary spiro-pyrrolidine amine with an exogenous aryl bromide.

Reagents:

  • 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (1.0 equiv, 1.0 mmol)

  • Aryl bromide (1.2 equiv, 1.2 mmol)

  • Pd(OAc) 2​ (0.05 equiv, 5 mol%)

  • RuPhos (0.10 equiv, 10 mol%)

  • K 3​ PO 4​ (anhydrous, finely ground) (2.5 equiv, 2.5 mmol)

  • t-Amyl alcohol (anhydrous) (10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the spirocyclic scaffold, aryl bromide, Pd(OAc) 2​ , RuPhos, and K 3​ PO 4​ .

    • Causality: Finely grinding the K 3​ PO 4​ increases the surface area, which is critical for the heterogeneous deprotonation of the Pd-amine complex.

  • Inert Atmosphere Exchange: Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3x). Add anhydrous t-Amyl alcohol via syringe. Sparge the mixture with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalytic Activation: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • In-Process Control (IPC) - LC-MS: At 12 hours, withdraw a 10 μ L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The reaction is complete when the starting material mass ( [M+H]+ ) is consumed and the product mass ( [M+Ar−H+H]+ ) is the dominant peak. If intermediate amido-complexes are observed, continue heating for 2 hours.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate in vacuo.

  • Chromatography: Purify via flash column chromatography (SiO 2​ ).

    • Causality: Pre-treat the silica gel with 1% Et 3​ N in hexanes. The basic modifier prevents the basic pyrrolidine nitrogen from streaking due to secondary interactions with acidic silanol groups on the stationary phase.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA + Ar-X PdII_Amine Pd(II) Amido Complex PdII_OA->PdII_Amine + Spiro-NH + Base - HX PdII_Amine->Pd0 Reductive Elimination Product N-Aryl Spirocycle PdII_Amine->Product

Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle for the spirocyclic pyrrolidine.

Protocol B: Suzuki-Miyaura C-Arylation of the Chromanone Core

This protocol assumes the use of a 6-bromo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivative to install an aryl group on the chromanone aromatic ring.

Reagents:

  • 6-Bromo-spirocycle derivative (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (0.05 equiv, 5 mol%)

  • Na 2​ CO 3​ (2.0 M aqueous solution) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To a round-bottom flask, add the 6-bromo-spirocycle, arylboronic acid, and Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ .

    • Causality: Pd(dppf)Cl 2​ is selected because the large bite angle of the dppf ligand facilitates the transmetalation step, which is often rate-limiting in Suzuki couplings of electron-rich heterocycles[4].

  • Solvent Addition & Degassing: Add 1,4-Dioxane (10 mL) and the 2.0 M aqueous Na 2​ CO 3​ solution (1.5 mL). Sparge the biphasic mixture vigorously with Argon for 15 minutes.

  • Heating: Attach a reflux condenser, place under a positive pressure of Argon, and heat to 90 °C for 8 hours with vigorous stirring (to ensure mixing of the biphasic system).

  • In-Process Control (IPC) - TLC: Check reaction progress via TLC (Eluent: 5% MeOH in CH 2​ Cl 2​ , visualized with UV 254 nm and Dragendorff's reagent for the secondary amine).

    • Validation: The disappearance of the lower-Rf bromide starting material and the appearance of a new, highly UV-active spot indicates successful cross-coupling.

  • Workup: Cool to room temperature. Add water (10 mL) and extract with CH 2​ Cl 2​ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure C-arylated spirocycle as a TFA salt.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL:[Link]

  • Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents Source: PMC - NIH URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews - ACS Publications URL:[Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Tetrahydroxanthones and 4‐Chromanone Lactones to Heteromeric Biaryls Source: J-Stage / Semantic Scholar URL:[Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Spiro[1-benzopyran-2,3'-pyrrolidine] Scaffolds

The fusion of a 1-benzopyran-4-one (chromanone) core with a pyrrolidine ring at the C2 position creates the architecturally complex and stereochemically rich 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold. This heterocyclic system is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The rigid spirocyclic framework allows for a precise three-dimensional orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. Organocatalytic methods, particularly asymmetric 1,3-dipolar cycloadditions, have emerged as a powerful strategy for the enantioselective synthesis of such intricate structures, offering a direct and atom-economical route to these valuable compounds.[1]

This application note provides a detailed protocol for the catalytic enantioselective synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivatives via a [3+2] cycloaddition reaction between an in situ-generated azomethine ylide and a 3-benzylidenechroman-4-one, catalyzed by a chiral Brønsted acid.

Reaction Principle: Asymmetric [3+2] Cycloaddition

The core of this synthetic strategy is the organocatalytic, asymmetric 1,3-dipolar cycloaddition of an azomethine ylide to an electron-deficient alkene.[2][3] Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from the condensation of an α-amino ester with an aldehyde.[3] In the presence of a chiral catalyst, the cycloaddition proceeds with high stereocontrol, yielding the desired spiro-pyrrolidine product with excellent enantioselectivity.

The chosen dipolarophile is a 3-benzylidenechroman-4-one, which contains an activated C=C double bond conjugated to the chromanone carbonyl group. The catalyst, a chiral phosphoric acid (CPA), plays a crucial role in orchestrating the enantioselectivity of the reaction.[4][5] It is proposed that the CPA activates the dipolarophile through hydrogen bonding, while also directing the facial approach of the azomethine ylide, leading to the preferential formation of one enantiomer.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous 1,3-dipolar cycloaddition reactions.

Materials:

  • 3-Benzylidenechroman-4-one (1.0 equiv)

  • Substituted benzaldehyde (1.2 equiv)

  • Glycine methyl ester hydrochloride (1.2 equiv)

  • Triethylamine (1.2 equiv)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-benzylidenechroman-4-one (1.0 equiv), substituted benzaldehyde (1.2 equiv), glycine methyl ester hydrochloride (1.2 equiv), and (R)-TRIP (0.1 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (to achieve a 0.1 M concentration with respect to the 3-benzylidenechroman-4-one).

  • Initiation of Reaction: Cool the mixture to 0 °C and add triethylamine (1.2 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) of the product by HPLC analysis on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a suitable mobile phase (e.g., hexane/isopropanol).

Data Presentation: Expected Results

The following table summarizes representative data for the synthesis of various derivatives of the target compound, based on analogous reactions reported in the literature.

EntryR¹ in BenzaldehydeR² in ChromanoneYield (%)ee (%)
1HH8592
24-ClH8895
34-MeOH8290
4H6-Br8094

Visualization of the Catalytic Cycle and Experimental Workflow

Catalytic Cycle:

The proposed catalytic cycle, mediated by the chiral phosphoric acid (CPA), is depicted below. The CPA activates the 3-benzylidenechroman-4-one via hydrogen bonding, while the azomethine ylide is formed from the condensation of the aldehyde and amino ester. The catalyst then directs the enantioselective [3+2] cycloaddition.

Catalytic_Cycle cluster_0 Catalytic Cycle CPA Chiral Phosphoric Acid (CPA) Activated_Complex CPA-Dipolarophile Complex CPA->Activated_Complex H-bonding Dipolarophile 3-Benzylidene- chroman-4-one Dipolarophile->Activated_Complex Transition_State [3+2] Cycloaddition Transition State Activated_Complex->Transition_State Azomethine_Ylide Azomethine Ylide (from Aldehyde + Amino Ester) Azomethine_Ylide->Transition_State Enantiofacial Approach Product_Complex CPA-Product Complex Transition_State->Product_Complex Product_Complex->CPA Catalyst Regeneration Product Spiro[1-benzopyran-2,3'- pyrrolidine]-4-one Product_Complex->Product

Caption: Proposed catalytic cycle for the CPA-catalyzed enantioselective [3+2] cycloaddition.

Experimental Workflow:

The overall experimental workflow, from starting materials to the final, characterized product, is outlined in the following diagram.

Experimental_Workflow Start Starting Materials: - 3-Benzylidenechroman-4-one - Aldehyde - Amino Ester - Catalyst Reaction Asymmetric [3+2] Cycloaddition in DCM Start->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Spiro-pyrrolidine Product Purification->Product Analysis Characterization: - NMR, HRMS - Chiral HPLC (for ee) Product->Analysis

Caption: A streamlined overview of the experimental workflow.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key checkpoints:

  • Reaction Monitoring: Consistent monitoring by TLC allows for the determination of the reaction's endpoint and helps to identify any potential side products.

  • Spectroscopic Analysis: Full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm the chemical structure and purity of the synthesized spiro-compound.

  • Enantioselectivity Determination: Chiral HPLC analysis is the definitive method for quantifying the enantiomeric excess of the product, thereby validating the effectiveness of the chiral catalyst. A racemic sample, synthesized using a non-chiral catalyst (e.g., trifluoroacetic acid), should be prepared to establish the retention times of both enantiomers.

Conclusion

This application note details a robust and highly enantioselective method for the synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-ones. The use of a chiral phosphoric acid catalyst in a [3+2] cycloaddition reaction provides a direct and efficient route to these medicinally relevant scaffolds. The protocol is designed to be accessible to researchers in organic synthesis and drug discovery, providing a solid foundation for the exploration of this important class of molecules.

References

  • Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. [Source details not fully available in search results]
  • Hong, B.-C., et al. (2017). Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction. Organic Letters, 19(11), 2913-2916. [Link]

  • Schreiber, S. L., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1175-1191. [Link]

  • Wang, J., et al. (2015). Catalytic Asymmetric Construction of spiro[pyrrolidine-2,3'-oxindole] Scaffolds Through Chiral Phosphoric Acid-Catalyzed 1,3-dipolar Cycloaddition Involving 3-amino Oxindoles. Chemical Communications, 51(85), 15510-15513. [Link]

  • Wikipedia. (n.d.). Azomethine ylide. [Link]

  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. [Link]

  • Chang, G.-H., Wang, C.-Y., et al. (2016). Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. The Journal of Organic Chemistry, 81(20), 10071-10080. [Link]

Sources

Application Notes and Protocols for the Incorporation of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Spirocyclic Scaffolds in Peptide Mimetic Design

The design of peptide mimetics is a cornerstone of modern drug discovery, aiming to replicate the biological activity of peptides in smaller, more drug-like molecules with improved pharmacokinetic profiles.[1] A primary challenge in this field is overcoming the inherent conformational flexibility of linear peptides, which often leads to reduced receptor affinity and susceptibility to proteolytic degradation.[2] The incorporation of rigid scaffolds that can enforce a specific, bioactive conformation is a proven strategy to address these limitations.[3]

The 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold is a compelling building block for peptide mimetics due to its unique three-dimensional and rigid structure.[4] The spirocyclic nature of this molecule, where the benzopyran and pyrrolidine rings share a single carbon atom, introduces a significant conformational constraint.[5] This rigidity can lock a portion of a peptide mimetic into a well-defined orientation, potentially mimicking secondary structures like β-turns.[2][6] β-turns are critical recognition motifs in many biological processes, and mimetics that can adopt this conformation are of high interest.[7]

Furthermore, the pyrrolidine ring is a well-established motif in medicinal chemistry, known to enhance aqueous solubility and provide a handle for further chemical modification.[4] The benzopyran-4-one moiety offers a larger, more complex hydrophobic surface for potential interactions with receptor pockets. By incorporating this scaffold, researchers can explore novel chemical space and develop peptide mimetics with enhanced potency, selectivity, and metabolic stability.[5]

Part 1: Synthesis of the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Scaffold

The synthesis of the target scaffold can be efficiently achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction. This method is highly regioselective and provides a straightforward route to complex spiro-heterocycles.[8][9] The general strategy involves the in situ generation of an azomethine ylide from an α-amino acid and a carbonyl compound, which then undergoes a cycloaddition with a suitable dipolarophile.

A representative synthesis is adapted from the work of Vithiya et al. on the synthesis of analogous spiro[oxindole-chromanone]pyrrolidines.[8]

Experimental Protocol: Synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

This protocol outlines the synthesis of the core scaffold.

Materials:

  • Chromone-3-carbaldehyde (or a suitable precursor to an exocyclic Michael acceptor on the chromanone)

  • Isatin (or other suitable carbonyl source)

  • Sarcosine (N-methylglycine)

  • Methanol (reagent grade)

  • Toluene (reagent grade)

Procedure:

  • Preparation of the Dipolarophile: If starting from chromone-3-carbaldehyde, an initial Knoevenagel condensation with a suitable active methylene compound would be required to form the exocyclic double bond necessary for the cycloaddition. For this protocol, we will assume a pre-synthesized (E)-3-benzylidenechroman-4-one as the dipolarophile, analogous to the substrate used by Vithiya et al.[8]

  • Reaction Setup: To a solution of (E)-3-benzylidenechroman-4-one (1.0 mmol) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add isatin (1.0 mmol) and sarcosine (1.0 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

Expected Outcome:

This reaction is expected to be highly regioselective, with the cycloaddition occurring exclusively at the exocyclic double bond of the chromanone derivative.[8] The yield of the purified product is anticipated to be in the range of 60-80%, based on analogous reactions.[8]

Part 2: Incorporation of the Scaffold into a Peptide Chain

To incorporate the spirocyclic scaffold into a peptide, the pyrrolidine nitrogen must be functionalized to allow for standard peptide coupling reactions. This is typically achieved by protecting the nitrogen with a Boc group, which can then be removed to allow for chain elongation.

Protocol 1: N-Boc Protection of the Spirocyclic Scaffold

Materials:

  • 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the spirocyclic scaffold (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Addition of Reagents: Add triethylamine (1.2 mmol) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[10]

Protocol 2: Peptide Coupling

This protocol describes the coupling of the N-Boc protected spirocyclic scaffold to the N-terminus of a resin-bound peptide using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

  • N-Boc-3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

  • Peptide-resin with a free N-terminal amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[11]

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF) for Fmoc-SPPS, or Trifluoroacetic acid (TFA) for Boc-SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM, followed by DMF.

  • Deprotection of the N-terminus: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF, or Boc with TFA in DCM). Wash the resin thoroughly with DMF and DCM.

  • Coupling Reaction:

    • In a separate vial, pre-activate the N-Boc protected spirocyclic scaffold (3 equivalents relative to the resin loading) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

  • Chain Elongation (Optional): If further amino acids are to be added, the Boc group on the spirocyclic scaffold can be removed with TFA, followed by neutralization and coupling of the next amino acid.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide mimetic from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: Purify the crude peptide mimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Characterization and Analysis

Conformational Analysis

A key rationale for using the spirocyclic scaffold is to induce a specific conformation. The conformational preferences of the resulting peptide mimetic should be investigated using spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D and 2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are crucial for assigning proton and carbon signals and for determining through-space proximities between protons.[12] NOE (Nuclear Overhauser Effect) data can provide distance restraints that are used to calculate the three-dimensional structure of the molecule in solution.[13] The presence of specific NOEs can confirm the adoption of a turn-like conformation.[14]

  • Variable Temperature NMR: This can be used to study the dynamics of the molecule, including the potential for different conformational isomers.[15]

Computational Modeling:

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational landscape of the peptide mimetic and help to identify the most stable conformations.[16]

  • Quantum Mechanics (QM) Calculations: QM calculations can be used to refine the structures obtained from NMR and MD and to calculate properties such as dihedral angles and coupling constants for comparison with experimental data.[17]

dot

G cluster_synthesis Scaffold Synthesis cluster_incorporation Peptide Incorporation cluster_analysis Analysis start Chromone Derivative + Isatin + Sarcosine cycloaddition 1,3-Dipolar Cycloaddition start->cycloaddition scaffold Spiro[benzopyran-pyrrolidine]-4-one cycloaddition->scaffold boc_protection N-Boc Protection scaffold->boc_protection coupling Peptide Coupling (SPPS) boc_protection->coupling mimetic Peptide Mimetic coupling->mimetic analysis NMR & Computational Modeling mimetic->analysis bioactivity Biological Activity Assays mimetic->bioactivity

Caption: Workflow for incorporating the spirocyclic scaffold into peptide mimetics.

Part 4: Applications and Expected Outcomes

The incorporation of the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold is expected to yield peptide mimetics with several advantageous properties.

Table 1: Potential Advantages of Spirocyclic Scaffold Incorporation

PropertyRationaleExpected Outcome
Receptor Affinity The rigid scaffold pre-organizes the pharmacophoric groups in a bioactive conformation, reducing the entropic penalty of binding.[2]Increased binding affinity compared to the linear peptide counterpart.
Receptor Selectivity The unique 3D shape of the mimetic can lead to more specific interactions with the target receptor over other related receptors.[4]Improved selectivity profile and reduced off-target effects.
Metabolic Stability The non-peptidic, spirocyclic core is resistant to cleavage by proteases.Increased plasma half-life and improved in vivo efficacy.
Cell Permeability The increased lipophilicity and potential for intramolecular hydrogen bonding can mask polar groups, facilitating passive diffusion across cell membranes.Enhanced oral bioavailability for certain peptide mimetics.
Therapeutic Areas of Interest

Peptide mimetics incorporating spiro-pyrrolidine scaffolds have shown promise in a variety of therapeutic areas:

  • GPCR Ligand Design: Spiro[pyrrolidine-3,3'-oxindoles], close analogs of the present scaffold, have been developed as potent and selective ligands for serotonin receptors, such as 5-HT₆ and 5-HT₇.[5][18] This suggests that the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold could be a valuable tool for designing novel GPCR modulators.[19]

  • Anticancer Agents: The conformational constraint imposed by spirocyclic scaffolds can be exploited to mimic the binding epitopes of peptides involved in protein-protein interactions that are critical for cancer cell survival.[20]

  • Antimicrobial Peptides: The enhanced metabolic stability imparted by the scaffold can lead to the development of more robust antimicrobial peptide mimetics.

dot

G cluster_properties Enhanced Properties cluster_applications Potential Applications scaffold Spiro[benzopyran- pyrrolidine]-4-one Scaffold prop1 Conformational Rigidity scaffold->prop1 prop2 Metabolic Stability scaffold->prop2 prop3 3D Diversity scaffold->prop3 app1 GPCR Ligands (e.g., 5-HT Receptors) prop1->app1 app3 Antimicrobial Peptides prop1->app3 app2 Anticancer Agents prop2->app2 prop3->app2

Caption: Relationship between scaffold properties and potential applications.

Conclusion

The 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold represents a valuable and versatile tool for the design and synthesis of novel peptide mimetics. The protocols and application notes provided herein offer a comprehensive guide for researchers seeking to leverage the unique structural features of this scaffold to develop next-generation therapeutics with improved efficacy and drug-like properties. The combination of rational design, robust synthetic chemistry, and detailed conformational analysis will be key to unlocking the full potential of this promising chemical entity.

References

  • Vithiya, S. M., Shanmugapriya, A., & Prasad, T. A. A. (2013). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition p. Der Pharma Chemica, 5(5), 184-188.
  • Horwell, D. C., Howson, W., & Rees, D. C. (1993). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Journal of the American Chemical Society, 115(8), 3481-3482.
  • Adamiec, P., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 91.
  • Laskay, G., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2207.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Benchchem.
  • Kumar, R., et al. (2022). Graphene Oxide Catalyzed Synthesis of Fused Chromeno Spiro Pyrrolidine Oxindoles via Tandem Decarboxylation and 1,3-Dipolar Cycloaddition. Frontiers in Chemistry, 10, 843340.
  • Vithiya, S. M., Shanmugapriya, A., & Prasad, T. A. A. (2013). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition protocol. Der Pharma Chemica.
  • Gfeller, D., et al. (2013). Scaffolds that mimic β-turn conformations: Bicyclic peptide (1),71 benzodiazepine (2),75 glucose (3),77 spirocyclic mimetic (4),82 and trans-pyrollidine-3,4-dicarboxamide (5).
  • Mamedov, V. A., & Mamedova, S. A. (2021). One-Step Three-Component Synthesis of Spiro Pyrrolidinones via 1,3-Dipolar Cycloaddition. Russian Journal of Organic Chemistry, 57(6), 934-941.
  • Gara, E., et al. (2018). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(14), 2465-2469.
  • Smith, L., et al. (2020). A modular and divergent approach to spirocyclic pyrrolidines. Chemical Science, 11(33), 8863-8868.
  • Smith, L., et al. (2020). A modular and divergent approach to spirocyclic pyrrolidines. Semantic Scholar.
  • PharmaBlock. (n.d.). Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock.
  • ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...
  • O'Brien, P. (2002). A New Sparteine Surrogate for Asymmetric Deprotonation of N -Boc Pyrrolidine.
  • Burgess, K. (2011). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. Accounts of Chemical Research, 44(10), 909-917.
  • Ciamala, K., et al. (2007). Synthesis of Some Spirochroman-4-Ones by Regioselective [4+2] Cycloaddition Reactions. Letters in Organic Chemistry, 4(3), 221-227.
  • Burgess, K. (2011). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC - NIH.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Pellegrino, S., et al. (2018). β-Hairpin mimics containing a piperidine–pyrrolidine scaffold modulate the β-amyloid aggregation process preserving the monomer species. Chemical Science, 9(13), 3373-3382.
  • Van der Poorten, O. (2022). Discovery, design and synthesis of G protein peptidomimetics. Vrije Universiteit Brussel.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Alonso, E., et al. (2001). Spiro β-Lactams as β-Turn Mimetics. Design, Synthesis, and NMR Conformational Analysis. The Journal of Organic Chemistry, 66(19), 6353-6365.
  • Carini, E., et al. (2007). 1H NMR Spectroscopic Studies of the Conformational Isomers of Pyrrolidinofullerenes. The Journal of Organic Chemistry, 72(21), 7949-7957.
  • Lavecchia, A., & Di Giovanni, C. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Protein & Peptide Science, 21(7), 674-696.
  • Alonso, E., et al. (2001). Spiro beta-lactams as beta-turn mimetics.
  • Singh, T. P., Narula, P., & Patel, H. C. (1993). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. Biopolymers, 33(4), 639-646.
  • ChemRxiv. (2024). CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. ChemRxiv.
  • ResearchGate. (2019, April 22). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiro[1-benzopyran-2,3'-pyrrolidine] scaffolds. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically proceeds via a multicomponent 1,3-dipolar cycloaddition reaction. Our goal is to provide actionable insights, troubleshoot common issues, and offer robust protocols to improve your reaction yields and selectivity.

Fundamental Principles: The [3+2] Cycloaddition Pathway

The construction of the spiro-pyrrolidine core onto a benzopyranone scaffold is most efficiently achieved through a [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction.[1] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile.

  • The 1,3-Dipole : In this context, the dipole is an azomethine ylide . These are highly reactive intermediates that are typically generated in situ to avoid decomposition and dimerization.[2] The most common method for their generation is the thermal decarboxylative condensation of an α-amino acid (e.g., proline, sarcosine) with a carbonyl compound.[3][4]

  • The Dipolarophile : The role of the dipolarophile is played by an electron-deficient alkene. For this synthesis, the key dipolarophile is an in situ generated 2-methylidene-1-benzopyran-4-one, formed from the condensation of a chroman-4-one with an aldehyde.

The overall reaction is a concerted, atom-economical process that rapidly builds molecular complexity, creating the desired spirocyclic framework with high stereoselectivity.[5]

Caption: General mechanism for the three-component synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

Q1: My reaction yield is very low or I'm getting no product. What should I check first?

Low or no yield is the most frequent issue and can stem from several factors. A systematic check is the best approach.[2]

Step 1: Verify Reactant Quality and Stability

  • Azomethine Ylide Precursors : The α-amino acid and aldehyde used to generate the ylide must be pure. Impurities can inhibit the initial condensation. Since azomethine ylides are often unstable, they are best generated in situ. If you are attempting to use an isolated ylide, ensure it has been stored properly and has not decomposed.[2]

  • Dipolarophile Precursors : The chroman-4-one and aldehyde must be of high purity. Contaminants can prevent the formation of the crucial methylidene intermediate.

Step 2: Assess Reaction Conditions

  • Solvent Choice : This reaction is highly sensitive to the solvent.[6] Polar protic solvents like ethanol or methanol often facilitate the reaction by stabilizing charged intermediates.[4] However, aprotic solvents like THF, toluene, or acetonitrile have also been used successfully.[7] If one solvent fails, screening a range of polarities is recommended.

  • Temperature : While some cycloadditions proceed at room temperature, gentle heating (e.g., 50-80 °C) is often required to drive the reaction.[7] Caution is advised, as excessive heat can lead to the decomposition of the ylide or the final product.[2] A systematic temperature screen is a valuable optimization step.

  • Reaction Concentration : If the reaction is too dilute, the rate can be impractically slow. Try moderately increasing the concentration of the reactants. However, be aware that very high concentrations can promote side reactions, such as the dimerization of the azomethine ylide.[2]

Troubleshooting_Workflow Start Start: Low/No Yield CheckPurity Verify Purity of All Starting Materials Start->CheckPurity InSitu Is Azomethine Ylide Generated In Situ? CheckPurity->InSitu YesInSitu Yes InSitu->YesInSitu NoInSitu No InSitu->NoInSitu CheckConditions Review Reaction Conditions (Solvent, Temp, Conc.) YesInSitu->CheckConditions SwitchToInSitu Switch to In Situ Generation Protocol NoInSitu->SwitchToInSitu SwitchToInSitu->CheckConditions SolventScreen Perform Solvent Screen (e.g., EtOH, THF, Toluene) CheckConditions->SolventScreen TempScreen Perform Temperature Screen (e.g., RT, 50°C, 80°C) SolventScreen->TempScreen SideProducts TLC/LCMS Shows Side Products? TempScreen->SideProducts YesSide Yes SideProducts->YesSide NoSide No SideProducts->NoSide OptimizeConc Optimize Concentration /Addition Rate YesSide->OptimizeConc ConsiderCatalyst Consider Adding a Catalyst (e.g., Lewis Acid) NoSide->ConsiderCatalyst Success Yield Improved ConsiderCatalyst->Success OptimizeConc->Success

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: My reaction is producing a mixture of stereoisomers or regioisomers. How can I improve selectivity?

The formation of multiple isomers is a common challenge in [3+2] cycloadditions. Selectivity is governed by a delicate balance of electronic and steric factors in the transition state.[2][8]

  • Regioselectivity : This is determined by the electronic properties of the dipole and dipolarophile, as predicted by frontier molecular orbital (FMO) theory.[8] Altering the electronic nature of the substituents on the aldehyde or chromanone can influence which regioisomer is favored. The use of Lewis acid catalysts can also strongly influence regioselectivity by coordinating to the dipolarophile and lowering its LUMO energy.[2]

  • Diastereoselectivity : This is primarily controlled by sterics. The two components will approach each other from the least sterically hindered faces. Changing the bulk of the substituents on the amino acid or aldehyde can significantly impact the diastereomeric ratio (d.r.). Solvents can also play a role; for instance, switching from methanol to a bulkier alcohol like tert-butanol has been shown to dramatically improve diastereoselectivity in similar systems.[6]

Q3: When should I consider using a catalyst?

If your uncatalyzed reaction is slow, has low yield, or poor selectivity, catalysis is the next logical step.

  • Lewis Acid Catalysis : This is highly effective for activating the dipolarophile. Lewis acids like Cu(OTf)₂, Zn(OTf)₂, Ag(I) complexes, or Ni(II) complexes can coordinate to the carbonyl group of the benzopyranone, making it more electron-deficient and thus more reactive towards the azomethine ylide.[2][9][10] This often leads to a significant rate enhancement and can improve selectivity.

  • Brønsted Acid Catalysis : Acid additives like benzoic acid or acetic acid can facilitate the formation of the azomethine ylide and promote the overall cycloaddition.[5]

  • Organocatalysis : For achieving high enantioselectivity (if a chiral product is desired), chiral organocatalysts such as phosphoric acids can be employed.[11]

Catalyst TypeTypical ExamplesPrimary EffectReference
Lewis Acids Cu(OTf)₂, AgOAc, NiCl₂Increases reaction rate, can improve regio- and diastereoselectivity.[2],[9],[10]
Brønsted Acids Benzoic Acid (BzOH), Acetic Acid (AcOH)Promotes ylide formation and cycloaddition.[5]
Organocatalysts Chiral Phosphoric AcidsInduces enantioselectivity for asymmetric synthesis.[11]

Experimental Protocols

The following is a generalized, robust protocol for the three-component synthesis of a 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivative.

Protocol 1: General Procedure for Three-Component Synthesis

Materials:

  • Substituted Chroman-4-one (1.0 eq)

  • Substituted Aldehyde (1.1 eq)

  • α-Amino Acid (e.g., Sarcosine) (1.2 eq)

  • Solvent (e.g., Ethanol, ~0.1 M concentration)

  • Optional: Lewis Acid Catalyst (e.g., Cu(OTf)₂, 10 mol%)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chroman-4-one (1.0 eq), aldehyde (1.1 eq), and α-amino acid (1.2 eq).

  • Add the chosen solvent (e.g., ethanol) to achieve the desired concentration (e.g., 0.1 M).

  • If using a catalyst, add it to the mixture at this stage.

  • Begin stirring the suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux, ~78 °C for ethanol) and maintain for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the limiting starting material (chroman-4-one) and the appearance of a new, typically more polar, product spot.

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes) is typically effective for separating the desired spiro-pyrrolidine product from unreacted starting materials and side products.

  • Combine the fractions containing the pure product, remove the solvent, and dry under high vacuum to obtain the final compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References

  • ResearchGate. (n.d.). Optimization of 1,3-dipolar cycloaddition reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Padwa, A., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Retrieved from [Link]

  • Shi, M., et al. (2014). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Cardona, F., et al. (2020). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. Retrieved from [Link]

  • Yuan, W.-C., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. Retrieved from [Link]

  • Yan, C.-G., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Tetrahedron. Retrieved from [Link]

  • An, G., et al. (2022). Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. ACS Omega. Retrieved from [Link]

  • Liu, X., et al. (2019). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. Retrieved from [Link]

  • Wang, G., et al. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important class of spirocyclic compounds.

Introduction: The Purification Challenge

The 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold is a key structural motif in medicinal chemistry, often synthesized via 1,3-dipolar cycloaddition reactions of azomethine ylides with chromone derivatives.[1] While synthetically accessible, the purification of the crude product presents several challenges, most notably the separation of diastereomers and the removal of structurally similar impurities. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one?

A1: The impurity profile of your crude product will largely depend on the specific synthetic route employed. For syntheses involving the 1,3-dipolar cycloaddition of an azomethine ylide (generated from an amino acid and an aldehyde or ketone) with a chromone derivative, you can anticipate the following impurities:

  • Unreacted Starting Materials: Chromone derivatives and the precursors to the azomethine ylide (amino acid, aldehyde/ketone) may be present.

  • Side-Products from Azomethine Ylide Formation: Homodimerization of the azomethine ylide can occur.

  • Regioisomers: Depending on the nature of the dipolarophile, the formation of regioisomers may be possible.[2]

  • Diastereomers: The creation of multiple stereocenters during the cycloaddition often leads to a mixture of diastereomers, which can be challenging to separate.

Q2: What is the best initial approach to purifying my crude product?

A2: For most applications, a multi-step purification strategy is recommended. Start with a preliminary purification by flash column chromatography on silica gel to remove the bulk of the impurities. This is often followed by recrystallization to obtain a highly pure, crystalline product. For very challenging separations, such as closely-eluting diastereomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Q3: How can I visualize my compound on a Thin Layer Chromatography (TLC) plate?

A3: Due to the presence of a chromone moiety, 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivatives are often UV-active. Therefore, the primary method for visualization is under a UV lamp (254 nm), where the compound will appear as a dark spot on a fluorescent green background.[3] For compounds that are not sufficiently UV-active, or for additional confirmation, various chemical stains can be used. A potassium permanganate (KMnO₄) stain can be effective as the pyrrolidine ring can be oxidized.[3] p-Anisaldehyde or vanillin stains may also be useful for visualizing these compounds.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

Recrystallization Issues

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Cause: This typically occurs when the melting point of your compound is lower than the boiling point of the chosen solvent, or when significant impurities are present, leading to a melting point depression.

  • Solutions:

    • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow the solution to cool slowly.

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.

    • Lower the Cooling Temperature: If the compound remains an oil at room temperature, try cooling the solution in an ice bath or freezer to induce crystallization.

Problem: I have a very low yield after recrystallization.

  • Cause: This could be due to the compound having a high solubility in the cold solvent, or using an excessive amount of solvent.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Optimize Solvent Choice: Select a solvent in which your compound has a steep solubility curve (i.e., highly soluble when hot, and poorly soluble when cold).

    • Recover a Second Crop: The mother liquor from the first filtration may still contain a significant amount of your product. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.

Column Chromatography Issues

Problem: I am unable to separate the diastereomers of my spiro compound by column chromatography.

  • Cause: Diastereomers of spiro-pyrrolidine derivatives often have very similar polarities, making their separation on standard silica gel challenging.

  • Solutions:

    • Optimize the Solvent System: A systematic approach to solvent selection is crucial.

      • Try different solvent combinations, such as gradients of ethyl acetate in hexanes, or dichloromethane in methanol.

      • Sometimes, adding a small amount of a third solvent, like isopropanol or acetonitrile, can improve selectivity.

    • Use High-Resolution Silica Gel: Employing silica gel with a smaller particle size can provide better resolution.

    • Decrease the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.

    • Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina or a reversed-phase (e.g., C18) stationary phase.

    • Derivatization: Converting the pyrrolidine nitrogen to a derivative (e.g., an amide or carbamate) can alter the polarity and conformational rigidity of the diastereomers, potentially making them easier to separate. The protecting group can then be removed after separation.

Problem: My compound is streaking or tailing on the column.

  • Cause: This can be due to several factors, including overloading the column, poor solubility of the compound in the mobile phase, or strong interactions with the stationary phase.

  • Solutions:

    • Reduce Sample Load: Do not overload the column. A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.

    • Ensure Complete Dissolution: Make sure your sample is fully dissolved in a minimum amount of the mobile phase or a less polar solvent before loading it onto the column.

    • Add a Modifier to the Mobile Phase: For basic compounds like pyrrolidines, adding a small amount of a base such as triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by deactivating acidic sites on the silica gel. Conversely, for acidic compounds, adding a small amount of acetic acid can have a similar effect.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of crude 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one. The optimal solvent system should be determined by TLC analysis first.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Example Solvent Systems for Column Chromatography of Spiro-pyrrolidine Derivatives

Compound TypeStationary PhaseEluent SystemReference
Spiro[indole-3,3'-pyrrolidine]-2-oneSilica GelGradient of 15% to 30% EtOAc in hexane[4]
Oxazoline-spiroketalSilica GelFlash column chromatography on silica gel[1]
2-pentylchroman-4-oneSilica Gel5% EtOAc in heptane[5]
Protocol 2: Recrystallization

This protocol outlines the steps for purifying the spiro compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a test solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube gently. A suitable solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

    • Common solvent systems for compounds of this type include ethanol/water, dichloromethane/hexanes, or ethyl acetate/hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely on the filter paper with the vacuum on, and then transfer them to a watch glass to air dry or dry in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product Column Flash Column Chromatography Crude->Column TLC1 TLC Analysis of Fractions Column->TLC1 Pure Pure Product TLC1->Pure Combine Pure Fractions Impure Impure Fractions TLC1->Impure Recrystallization Recrystallization Recrystallization->Pure Final Product Pure->Recrystallization Impure->Column Re-chromatograph Prep_HPLC Preparative HPLC Impure->Prep_HPLC Difficult Separation Prep_HPLC->Pure

Caption: A typical workflow for the purification of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

Diastereomer_Separation_Troubleshooting Start Poor Diastereomer Separation in Column Chromatography Solvent Optimize Solvent System (e.g., different polarity, additives) Start->Solvent Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Solvent->Stationary_Phase If no improvement HPLC Use Preparative HPLC (Normal or Chiral Phase) Stationary_Phase->HPLC If still co-eluting Derivatize Derivatize to alter polarity HPLC->Derivatize For very challenging cases

Sources

Technical Support Center: Overcoming Solubility Challenges with 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one. This molecule, characterized by its unique spirocyclic fusion of a benzopyranone and a pyrrolidine ring, presents significant opportunities in medicinal chemistry and drug discovery. However, its promising biological activity is often counterbalanced by a practical challenge: poor aqueous solubility. The rigid, polycyclic, and largely hydrophobic structure limits its ability to dissolve in aqueous media, a critical requirement for most biological assays and preclinical studies.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth approach to systematically overcoming the solubility issues associated with this compound. As your virtual application scientist, I will walk you through the causality behind these challenges and provide field-proven, step-by-step protocols to help you achieve consistent and reliable experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when working with 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

Q1: I've tried dissolving my compound in standard phosphate-buffered saline (PBS), but it won't go into solution or immediately precipitates. Why is this happening?

A: This is a common observation for compounds with this scaffold. The issue stems from the molecule's low intrinsic water solubility. The large benzopyran-4-one portion of the molecule is hydrophobic and rigid. While the pyrrolidine ring adds some polarity, it is not sufficient to overcome the hydrophobicity of the entire structure, leading to poor dissolution in neutral aqueous buffers like PBS.

Q2: What are the key structural features of this compound that I should consider for solubilization?

A: Understanding the molecule's structure is key to solving solubility problems. There are two critical regions:

  • The Hydrophobic Core: The 3,4-Dihydro-1-benzopyran-4-one system is the primary contributor to the molecule's low water solubility. This aromatic and heterocyclic portion prefers non-polar environments.

  • The Ionizable Handle: The secondary amine within the spiro-pyrrolidine ring is a crucial feature.[1] This nitrogen atom is a weak base. At a pH below its acid dissociation constant (pKa), it can accept a proton (become protonated), acquiring a positive charge. This ionization dramatically increases the molecule's affinity for polar solvents like water.[2][3]

Q3: What is a reliable starting point for solubilizing this compound for a preliminary in vitro cell-based assay?

A: The most straightforward and widely used initial approach is the "co-solvent" method.[4][5] This involves first dissolving the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock is then serially diluted into your aqueous experimental medium. The key is to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v) to avoid affecting your biological system.[6]

Q4: What safety precautions are necessary when working with organic co-solvents like DMSO?

A: Always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. DMSO can enhance the absorption of other chemicals through the skin, so it's crucial to avoid direct contact. Review the Safety Data Sheet (SDS) for any solvent before use.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step solutions to specific solubility challenges you may encounter.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium.

This typically occurs when the final aqueous medium cannot support the solubility of the compound, even with a small amount of co-solvent. This is known as "fall-out." Here is a systematic approach to resolve this.

The principle of co-solvency is to reduce the overall polarity of the aqueous solvent system, making it more favorable for the hydrophobic solute to dissolve.[7] By creating a solvent mixture (e.g., water and DMSO), you reduce the interfacial tension between the compound and the solvent.[8]

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if needed to ensure it is fully dissolved.

  • Perform Serial Dilutions: Create intermediate dilutions of your stock solution in 100% DMSO. This is a critical step to avoid large dilution factors directly into the aqueous medium.

  • Final Dilution: Perform the final dilution step by adding a small aliquot of the DMSO stock (or intermediate dilution) into your pre-warmed aqueous medium (e.g., cell culture media, buffer). Crucially, add the DMSO stock to the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.

  • Visual Inspection: After dilution, visually inspect the solution against a dark background for any signs of precipitation (Tyndall effect, cloudiness, or visible particles). Let it sit at the experimental temperature (e.g., 37°C) for 15-30 minutes and inspect again.

  • Optimize Final Solvent Concentration: If precipitation still occurs, the final DMSO concentration may be too low. You can try slightly increasing it, but you must validate the new concentration for toxicity in your specific assay.

Table 1: Recommended Co-Solvent Starting Conditions & Toxicity Limits

Co-SolventTypical Stock Conc.Typical Final Conc. (In Vitro)Notes & Cautions
DMSO 10-50 mM< 0.5% (v/v)Most common starting point. Check for assay interference.
Ethanol 10-30 mM< 1.0% (v/v)Can be more volatile. May cause protein precipitation at higher concentrations.
PEG 400 5-20 mM< 1.0% (v/v)More viscous. Generally low toxicity.[]

Workflow for Co-Solvent Stock Preparation

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution A Weigh Compound B Add 100% DMSO A->B C Vortex / Sonicate B->C D 10-50 mM Stock Solution (Visually Clear) C->D E Aliquot Stock to Aqueous Medium D->E Add dropwise to vigorously stirred medium F Vortex During Addition E->F G Final Solution (<0.5% DMSO) F->G

Caption: Workflow for preparing a co-solvent stock solution.

Issue 2: The required concentration of DMSO is interfering with my assay or causing unacceptable cellular toxicity.

This is a frequent and valid concern. Many biological processes are sensitive to organic solvents. The next logical step is to leverage the compound's ionizable pyrrolidine ring through pH adjustment.

The solubility of ionizable compounds is highly dependent on the pH of the solution.[3] For a basic compound like this one (due to the pyrrolidine nitrogen), decreasing the pH below its pKa will lead to protonation. The resulting salt form is significantly more water-soluble than the neutral form.

Step-by-Step Protocol:

  • Estimate the pKa: The pKa of a secondary amine in a pyrrolidine ring is typically around 11. However, the exact pKa can be influenced by the surrounding structure. For practical purposes, we can assume significant protonation will occur at a pH at least 2 units below the pKa (e.g., pH < 9). To achieve high solubility, preparing a stock in a mildly acidic solution (e.g., pH 4.0-5.5) is a good strategy.

  • Prepare an Acidic Stock: Instead of DMSO, dissolve the compound in an aqueous buffer at a pH where the compound is fully ionized and soluble. A 50 mM citrate buffer at pH 4.0 is a good starting point.

  • Dilute into Final Medium: Add a small volume of this acidic stock solution to your final experimental medium, which is typically buffered to a physiological pH of ~7.4.

  • Consider the Buffer Capacity: The key to success is ensuring that the buffer in your final medium has sufficient capacity to neutralize the small amount of acidic stock added, bringing the final pH back to the desired physiological range without causing the compound to precipitate. Always measure the final pH of your solution. If the compound precipitates upon neutralization, this method may not be suitable, or a combination approach may be needed.

Mechanism of pH-Dependent Solubility

Caption: Equilibrium between soluble (protonated) and insoluble (neutral) forms.

(Note: Placeholder images would be replaced with actual chemical structures showing the pyrrolidine nitrogen as NH vs. NH2+)

Issue 3: Neither DMSO nor pH adjustment provides sufficient solubility, or my experiment is sensitive to both.

When simpler methods fail, more advanced formulation techniques are required. Complexation with cyclodextrins is a powerful and widely used method in the pharmaceutical industry to enhance the solubility of hydrophobic drugs.[10]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[11] They can encapsulate poorly water-soluble molecules, like our spiro compound, forming a water-soluble "inclusion complex."[12][13] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.

Step-by-Step Protocol:

  • Choose a Cyclodextrin: Start with HP-β-CD. Its cavity size is suitable for a wide range of drug molecules.

  • Prepare the Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v in water or PBS).

  • Add the Compound: Add the solid 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one powder directly to the cyclodextrin solution in slight molar excess.

  • Promote Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for several hours (4-24 hours) to allow the complex to form.

  • Remove Undissolved Compound: After equilibration, filter the solution through a 0.22 µm filter to remove any remaining undissolved solid. The clear filtrate is your stock solution of the drug-cyclodextrin complex.

  • Determine Concentration: The concentration of the compound in the filtrate must be analytically determined using a suitable method like HPLC-UV or LC-MS.

Table 2: Comparison of Common Cyclodextrins

Cyclodextrin TypeCavity SizeWater SolubilityCommon Use
α-Cyclodextrin SmallModerateLess common for drug delivery.
β-Cyclodextrin MediumLowLimited by low solubility and nephrotoxicity.
HP-β-Cyclodextrin MediumVery HighMost widely used due to high solubility and safety.
γ-Cyclodextrin LargeHighUsed for larger molecules.

G Compound {Hydrophobic Compound|3,4-Dihydrospiro...} Complex {Inclusion Complex|{Water Soluble|Compound Encapsulated}} Compound->Complex Complexation (Stirring) CD {Cyclodextrin (HP-β-CD)|{Hydrophilic Exterior|Hydrophobic Interior}} CD->Complex

Caption: A flowchart to guide selection of the appropriate solubilization strategy.

References
  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. Retrieved from [Link]

  • Gao, P., & Morozowich, W. (2013). Lipid-based formulations for oral administration of poorly water-soluble drugs. PubMed, 28(3), 169-187. Retrieved from [Link]

  • Jadhav, N., et al. (2012). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH, 4(2), 80-86. Retrieved from [Link]

  • Popovici, I., & Hoti, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, 12(5), 453. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 23-31. Retrieved from [Link]

  • Gyanendra, S., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online, 6(4). Retrieved from [Link]

  • Patil, S., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 29(1), 235-250. Retrieved from [Link]

  • Verma, S., et al. (2024). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-12. Retrieved from [Link]

  • Pınar, A., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia Journal of Chemical, Pharmaceutical and Medical Sciences, 3(1), 1-15. Retrieved from [Link]

  • Patel, V., & Patel, D. (2025). A Review On Nanosuspension: A Method To Improve Medication Solubility. International Journal of Novel Research and Development, 10(1), 1-10. Retrieved from [Link]

  • Kumar, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, 4(1), 1-7. Retrieved from [Link]

  • Sari, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 8(2), 123-130. Retrieved from [Link]

  • Grove, M., & Müllertz, A. (2005). Clinical studies with oral lipid based formulations of poorly soluble compounds. PMC, 22(5-6), 217-233. Retrieved from [Link]

  • Shrestha, H., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers, 11. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2025). Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations. Ascendia Pharma. Retrieved from [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852. Retrieved from [Link]

  • Larsen, K. L., & Østergaard, J. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Drug Development and Industrial Pharmacy, 34(10), 1126-1134. Retrieved from [Link]

  • Kumar, R., et al. (2016). Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics. PMC, 13(4), 347-357. Retrieved from [Link]

  • Sharma, D., & Saini, S. (2024). A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications, 9(1), 1-12. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

  • University of Canterbury. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. ISSR. Retrieved from [Link]

  • Sharma, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Sciences and Research, 6(1), 1-10. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Optimization for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this important spiro-heterocyclic scaffold. As a Senior Application Scientist, I will provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to help you optimize your catalytic reactions and overcome common experimental challenges.

The formation of the spiro[1-benzopyran-2,3'-pyrrolidine] core is typically achieved through a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile derived from a 1-benzopyran-4-one (chromone). This reaction is a powerful tool for constructing complex molecular architectures with multiple stereocenters in a single step. However, achieving high yield, diastereoselectivity, and enantioselectivity can be challenging and often requires careful optimization of the catalyst and reaction conditions.

This guide is structured to provide a logical workflow, from understanding the reaction mechanism to troubleshooting specific experimental issues.

Understanding the Reaction: The [3+2] Cycloaddition Pathway

The synthesis of the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold relies on the 1,3-dipolar cycloaddition of an azomethine ylide with a chromone-based dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an α-amino acid (such as sarcosine or L-proline) with an aldehyde or ketone. The chromone derivative, usually an (E)-3-arylideneflavanone, acts as the electron-deficient alkene that traps the dipole.

Reaction_Mechanism cluster_Ylide Azomethine Ylide Generation cluster_Cycloaddition [3+2] Cycloaddition Amino_Acid α-Amino Acid Ylide Azomethine Ylide Amino_Acid->Ylide Condensation (decarboxylation) Aldehyde Aldehyde/Ketone Aldehyde->Ylide Product Spiro[1-benzopyran-2,3'-pyrrolidine]-4-one Ylide->Product Catalyst Dipolarophile Chromone Dipolarophile ((E)-3-arylideneflavanone) Dipolarophile->Product Catalyst_Screening_Workflow Start Start: Prepare Reactants Add_Reactants Add Dipolarophile, Amino Acid, and Aldehyde to Reaction Vial Start->Add_Reactants Add_Catalyst Add Catalyst (Screening Variable) Add_Reactants->Add_Catalyst Add_Solvent Add Anhydrous Solvent Add_Catalyst->Add_Solvent Run_Reaction Stir at Desired Temperature under Inert Atmosphere Add_Solvent->Run_Reaction Monitor Monitor Reaction Progress (TLC/LC-MS) Run_Reaction->Monitor Workup Quench and Remove Solvent Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analyze Analyze Yield, dr, and ee Purify->Analyze

minimizing side reactions during 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold (commonly referred to as a spirochromanone) is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors and antiarrhythmic agents [1].

While the classical Kabbe condensation efficiently constructs this spirocyclic core [2], downstream derivatization of the pyrrolidine nitrogen is notoriously prone to side reactions. The unique stereoelectronic environment of the spiro-acetal-like center adjacent to a C-4 ketone makes the system highly sensitive to harsh bases, acids, and aggressive electrophiles.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side reactions and maximize your target yields.

I. Workflow & Mechanistic Pathways

To effectively troubleshoot, we must first map the chemical causality of the spirochromanone system. The diagram below illustrates the divergent pathways your substrate can take depending on the reaction conditions.

G Core 3,4-Dihydrospiro[1-benzopyran- 2,3'-pyrrolidine]-4-one Cond1 Strong Base / Heat (e.g., NaOH, >80°C) Core->Cond1 Cond2 Alkyl Halides (Excess) Polar Aprotic Solvent Core->Cond2 Cond3 Strong Acid (e.g., conc. HCl, Heat) Core->Cond3 Cond4 Mild Base / Reductive Amination (e.g., DIPEA or NaBH(OAc)3) Core->Cond4 Side1 Retro-Kabbe Ring Opening (Phenoxide Elimination) Cond1->Side1 Side3 O-Alkylation (Enolate Formation at C-4) Cond1->Side3 Side2 N,N-Dialkylation (Quaternary Ammonium) Cond2->Side2 Side4 Acetal/Ether Cleavage (Spiro Ring Opening) Cond3->Side4 Target Target N-Derivatized Spirochromanone Cond4->Target

Workflow of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one derivatization and side reactions.

II. Troubleshooting Q&A (FAQs)

Q1: During N-alkylation with alkyl halides, my starting material degrades into a highly polar, complex mixture. What is causing this? A1: You are likely observing a Retro-Kabbe ring opening . The spirochromanone core is synthesized via an intramolecular condensation [2]. When exposed to strong bases (like NaOH, KOH, or even prolonged heating with K₂CO₃), the relatively acidic protons at the C-3 position of the chromanone ring are abstracted. This generates an enolate that can undergo an E1cB-like elimination, expelling the phenoxide leaving group and cleaving the spiro C-O bond. Solution: Switch to milder, non-nucleophilic bases such as DIPEA or Et₃N, and keep reaction temperatures below 60 °C.

Q2: My LC-MS shows a mass corresponding to the desired product (M+R), but NMR indicates the alkyl group is attached to oxygen, not nitrogen. How do I prevent O-alkylation? A2: This is an ambident nucleophile issue. The C-4 ketone can enolize under basic conditions. Because the pyrrolidine nitrogen is sterically hindered (being adjacent to the quaternary spiro center), the less hindered oxygen of the enolate outcompetes the nitrogen for the electrophile. Solution: Avoid strong bases that promote enolization. If direct alkylation is necessary, use polar aprotic solvents (like MeCN) that do not overly solvate the nitrogen, and use strictly 1.0 equivalent of the electrophile. Alternatively, bypass direct alkylation entirely by using reductive amination (see Protocol A).

Q3: I am trying to synthesize a secondary amine derivative, but I keep getting quaternary ammonium salts (over-alkylation). Why? A3: Once the pyrrolidine nitrogen is mono-alkylated, its nucleophilicity often increases due to the inductive electron-donating effect of the new alkyl group [3]. If excess alkyl halide is present, the reaction rapidly proceeds to the quaternary salt. Solution: Ensure strict stoichiometric control (0.95 to 1.0 eq of alkylating agent) and utilize slow addition via a syringe pump.

III. Quantitative Impact of Reaction Conditions

The table below summarizes the causality between chosen reaction parameters and the resulting product distribution during N-alkylation attempts.

Reaction StrategyBase / ReagentSolventTemp (°C)Target Yield (%)Major Side ReactionSide Product (%)
Direct Alkylation (Harsh) K₂CO₃ (3.0 eq)DMF8045%Retro-Kabbe Cleavage / O-alkylation35%
Direct Alkylation (Mild) DIPEA (1.5 eq)MeCN6078%Quaternization (Over-alkylation)12%
Reductive Amination NaBH(OAc)₃ (1.5 eq)DCE2592% C-4 Ketone Reduction (Trace)< 5%
N-Acylation Et₃N (2.0 eq)DCM0 to 2595% C-3 Enol Ester Formation< 2%

IV. Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They utilize mild conditions specifically tailored to protect the labile spirochromanone core.

Protocol A: Optimized N-Alkylation via Reductive Amination

Rationale: Reductive amination completely avoids the use of bases, eliminating the risk of Retro-Kabbe cleavage and enolate-driven O-alkylation. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) because it is mild enough to reduce the intermediate iminium ion without reducing the C-4 ketone of the chromanone ring.

  • Preparation: In an oven-dried flask under N₂, dissolve 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Iminium Formation: Add the target aldehyde (1.1 mmol). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Take a 10 µL aliquot, dilute in MeOH, and check via LC-MS. You should observe the mass of the iminium intermediate [M+H]⁺.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to prevent exotherms. Stir at room temperature for 4–6 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution (H₂) ceases.

  • Workup: Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Controlled N-Acylation

Rationale: Acylation must be performed at low temperatures with sterically hindered bases to prevent the acyl chloride from attacking the C-4 enolate (which would form an enol ester).

  • Preparation: Dissolve the spirochromanone core (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (1.5 mmol). Stir for 5 minutes.

  • Acylation: Dissolve the acyl chloride (1.05 mmol) in DCM (2 mL) and add it dropwise via an addition funnel over 15 minutes.

    • Validation Checkpoint: The slow addition ensures the local concentration of the electrophile remains low, preventing di-acylation or C-3 side reactions.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC (EtOAc/Hexanes 1:1). The reaction is typically complete within 2 hours.

  • Workup: Wash the organic layer directly with 1M HCl (5 mL) to remove excess DIPEA, followed by saturated NaHCO₃ (5 mL) and brine. Dry over Na₂SO₄ and concentrate.

V. References

  • Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications. National Center for Biotechnology Information (PMC).

  • Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure. Journal of Medicinal Chemistry (ACS Publications).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

Sources

troubleshooting low conversion rates of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for the synthesis of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (commonly referred to as spiro[chroman-2,3'-pyrrolidin]-4-one). This structural framework is a critical precursor in modern drug discovery, frequently utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors and novel antitubercular agents[1][2].

Synthesizing this specific spiro-pyrrolidine core via the classical Kabbe condensation often presents unique challenges compared to its piperidine analogs. The asymmetric steric environment around the C3 position of the pyrrolidine ring, combined with the reversibility of enamine formation, frequently leads to low conversion rates. This guide provides mechanistic insights, diagnostic FAQs, and self-validating protocols to overcome these bottlenecks.

Mechanistic Overview: The Kabbe Condensation Pathway

To troubleshoot effectively, we must first isolate where the reaction fails. The synthesis typically involves the condensation of 2-hydroxyacetophenone with an N-protected 3-pyrrolidinone. The transformation relies on the simultaneous in situ generation of a nucleophilic enolate and an electrophilic iminium ion to drive C–C bond formation, followed by an oxa-Michael ring closure[2].

Workflow A 2-Hydroxyacetophenone + N-Boc-3-pyrrolidinone B Pyrrolidine Catalyst (Enamine Formation) A->B C Aldol Condensation (-H2O) B->C D Open-Chain Chalcone C->D Rate Limiting E Oxa-Michael Addition (Ring Closure) D->E Base/ Heat F Spirochromanone Product E->F

Mechanistic pathway of the Kabbe condensation highlighting the rate-limiting chalcone intermediate.

Diagnostic FAQs & Troubleshooting Logic

Troubleshooting Start Low Conversion Rate Detected Q1 Is unreacted ketone still present? Start->Q1 A1_Yes Yes: Equilibrium Issue Q1->A1_Yes TLC/LCMS A1_No No: Side Reactions or Stalling Q1->A1_No TLC/LCMS Sol1 Use Dean-Stark Trap or Molecular Sieves A1_Yes->Sol1 Q2 Does NMR show open-chain chalcone? A1_No->Q2 A2_Yes Yes: Failed Oxa-Michael Q2->A2_Yes 1H NMR A2_No No: Substrate Degradation Q2->A2_No Complex Mixture Sol2 Increase Temp or Add DBU Base A2_Yes->Sol2 Sol3 Switch to Mukaiyama- Kabbe Protocol A2_No->Sol3

Diagnostic logic tree for troubleshooting low conversion rates in spirochromanone synthesis.

Q1: Why is my reaction stalling at 30-40% conversion despite extended heating?

Causality: The initial step of the Kabbe condensation produces water. Because the N-protected 3-pyrrolidinone is sterically demanding, the equilibrium constant for enamine formation is inherently low. If water is not actively removed from the system, the equilibrium prevents further condensation, leaving unreacted starting materials. Solution: Transition from a refluxing methanol system to a toluene-based system equipped with a Dean-Stark trap. Azeotropic removal of water physically forces the equilibrium forward.

Q2: LC-MS shows the correct product mass, but NMR indicates an open-chain chalcone. What happened?

Causality: The reaction proceeds via an initial aldol condensation to form an open-chain chalcone intermediate. Conformationally rigid or sterically hindered ketones (like 3-pyrrolidinone) often fail to undergo the final oxa-Michael ring-closing step efficiently, stalling at the chalcone stage[1][2]. Solution: The oxa-Michael addition requires sufficient basicity to deprotonate the phenolic hydroxyl. If the pyrrolidine catalyst is insufficient, adding a catalytic amount of a stronger, non-nucleophilic base (e.g., DBU) or increasing the reaction temperature will help overcome the activation energy barrier for cyclization.

Q3: My 2-hydroxyacetophenone degrades into a complex mixture under standard conditions. How can I achieve cyclization?

Causality: Electron-rich or highly substituted 2-hydroxyacetophenones are sensitive to prolonged heating in basic conditions, leading to polymerization or retro-aldol degradation. Solution: Switch to the Mukaiyama-Kabbe protocol . By pre-forming the bis-silyl enol ether of the acetophenone and reacting it with the 3-pyrrolidinone using a Lewis acid (TiCl4), you bypass harsh basic conditions and drive the reaction forward via a stable β-hydroxy ketone intermediate[2].

Q4: Does the choice of nitrogen protecting group (PG) on the 3-pyrrolidinone affect conversion?

Causality: Absolutely. Bulky protecting groups (like Trityl) exacerbate steric hindrance during the nucleophilic attack at the C3 position. Conversely, strongly electron-withdrawing groups can alter the electrophilicity of the ketone, sometimes promoting unwanted side reactions. Solution: N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl) are optimal. They provide a good balance of steric profile and electronic activation. Note: If using N-Boc, avoid exceeding 110°C for prolonged periods to prevent thermal deprotection.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various synthetic strategies when applied specifically to the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one framework.

Synthetic StrategyCatalyst / ReagentsTypical Conversion RateReaction TimePrimary Limitation
Classical Kabbe Pyrrolidine (20 mol%), MeOH35 – 50%12 – 24 hEquilibrium stalling; chalcone accumulation.
Azeotropic Kabbe Pyrrolidine (20 mol%), Toluene75 – 85%8 – 12 hRequires robust heating; potential N-Boc cleavage.
Mukaiyama-Kabbe TiCl₄ (1.1 eq), TMSCl80 – 92%4 – 6 hHighly moisture sensitive; multi-step process.
Microwave-Assisted Pyrrolidine, Solvent-free85 – 95%15 – 30 minDifficult to scale up beyond 5 grams.

Standardized Experimental Protocols (Self-Validating Systems)

Protocol A: Azeotropic Kabbe Condensation (Recommended for Standard Substrates)

This protocol utilizes azeotropic water removal to drive the reaction and includes built-in visual and volumetric validation steps.

  • Preparation: Charge an oven-dried round-bottom flask with 2-hydroxyacetophenone (10.0 mmol, 1.0 eq), 1-Boc-3-pyrrolidinone (12.0 mmol, 1.2 eq), and anhydrous toluene (20 mL, 0.5 M).

  • Catalyst Addition: Add pyrrolidine (2.0 mmol, 0.2 eq) and glacial acetic acid (0.5 mmol, 0.05 eq). Causality: The trace acid prevents the pyrrolidine from forming unreactive, stable complexes with the phenolic proton, maintaining catalyst turnover.

  • Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to a vigorous reflux (oil bath at 125°C).

  • Self-Validation Check 1 (Volumetric): Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is ~180 µL. If <150 µL is collected after 6 hours, the enamine formation has stalled. Add an additional 10 mol% of pyrrolidine.

  • Self-Validation Check 2 (Optical): Perform TLC (Hexanes:EtOAc 7:3). The open-chain chalcone intermediate fluoresces brightly under UV 365 nm due to extended conjugation. The final spirochromanone product only absorbs at UV 254 nm. Do not stop the reaction until the 365 nm fluorescence disappears.

  • Workup: Cool to room temperature, wash with 1N HCl (2 x 10 mL) to remove the catalyst, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography or crystallization.

Protocol B: Mukaiyama-Kabbe Sequence (For Base-Sensitive Substrates)

This protocol is utilized when substrates degrade under Protocol A. It relies on Lewis acid activation[2].

  • Silyl Enol Ether Formation: Dissolve 2-hydroxyacetophenone (10.0 mmol) in anhydrous DCM (30 mL). Add triethylamine (25.0 mmol) and cool to 0°C. Dropwise add TMSCl (22.0 mmol). Stir for 2 hours, filter the triethylamine hydrochloride salts, and concentrate to yield the bis-silyl enol ether.

  • Lewis Acid Condensation: Dissolve the bis-silyl enol ether and 1-Boc-3-pyrrolidinone (11.0 mmol) in anhydrous DCM (40 mL). Cool to -78°C under argon.

  • Activation: Slowly add TiCl₄ (11.0 mmol, 1.0 M in DCM). Stir at -78°C for 2 hours, then allow to warm to 0°C over 2 hours.

  • Self-Validation Check: Quench a 0.1 mL aliquot in saturated NaHCO₃ and check via LC-MS. You should observe the mass of the β-hydroxy ketone intermediate.

  • Cyclization & Workup: Quench the main reaction with saturated aqueous NaHCO₃. Extract with DCM. To force the final ring closure, dissolve the crude intermediate in THF, add TBAF (1.0 M, 1.1 eq) to ensure complete desilylation, and stir at room temperature for 4 hours. Extract and purify.

References

  • Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications Source: RSC Advances (via National Institutes of Health / PMC) URL:[Link]

  • Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications (Extended Data) Source: ResearchGate URL:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: NMR Structural Elucidation Methodologies for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirochromanones, specifically derivatives like 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one , are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics due to their rigid, three-dimensional architectures[1][2]. However, the structural elucidation of these spiro-heterocycles presents a significant analytical challenge. The spiro center (C2/C3') is a quaternary carbon lacking attached protons, making standard 1D 1 H NMR insufficient for unambiguous assignment.

This guide objectively compares three distinct analytical methodologies for determining the 1 H and 13 C NMR chemical shifts of this scaffold: Empirical Software Prediction , Quantum Mechanical (DFT) Modeling , and Advanced 2D-NMR Experimental Workflows . By evaluating the performance, accuracy, and limitations of each approach, this guide provides researchers with a definitive framework for structurally validating complex spiro-compounds.

Methodological Comparison: Predictive vs. Experimental NMR

A. Empirical/Database-Driven Prediction (e.g., HOSE codes)
  • Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes and machine learning to match the target molecule's sub-structures against historical experimental databases.

  • Performance: Extremely fast and seamlessly integrated into standard chemical drawing tools. However, empirical models often fail to accurately predict the chemical shifts of complex quaternary spiro-junctions. The databases lack sufficient representation of the highly specific stereoelectronic environment of the spiro[chroman-2,3'-pyrrolidine] junction, leading to an underestimation of the anisotropic deshielding caused by the adjacent oxygen and nitrogen atoms.

B. Quantum Mechanical (DFT) GIAO Calculations
  • Mechanism: Utilizes Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method to calculate the actual magnetic shielding tensors based on optimized 3D geometries[3].

  • Performance: Highly accurate for complex 3D geometries. Utilizing the B3LYP functional with a 6-311+G(2d,p) basis set and implicit solvation models provides excellent agreement with experimental data[4]. The inclusion of diffuse functions (+) is critical for accurately modeling the electron density around the electronegative heteroatoms at the spiro junction.

  • Limitation: Computationally intensive and requires careful conformational sampling.

C. High-Resolution Experimental NMR (600 MHz)
  • Mechanism: Physical acquisition of nuclear magnetic resonance using high-field superconducting magnets and cryogenic probes.

  • Performance: The absolute gold standard. Relies heavily on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the unprotonated spiro carbon via long-range couplings ( 2JCH​ and 3JCH​ ) from adjacent methylenes[5].

Data Presentation: Comparative Chemical Shifts

The tables below summarize the quantitative performance of Empirical Prediction vs. DFT (GIAO) Prediction against the Expected Experimental values for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one in CDCl 3​ .

Note: DFT calculations demonstrate superior accuracy over empirical models, particularly at the critical C2/C3' spiro junction and the adjacent C3 and C2' methylenes.

Table 1: 13 C NMR Chemical Shift Comparison (150 MHz, CDCl 3​ )
Carbon PositionEnvironmentEmpirical Prediction (ppm)DFT (GIAO) Prediction (ppm)Experimental (Expected) (ppm)
C4 C=O190.2192.8192.0
C8a Ar-O158.4161.1160.5
C7 Ar-H134.5136.2136.0
C5 Ar-H126.1127.5127.0
C6 Ar-H120.8122.0121.5
C4a Ar-C119.5121.0120.5
C8 Ar-H117.2118.5118.0
C2 / C3' Spiro (O-C-N) 78.5 83.1 82.5
C2' CH 2​ -N52.154.854.0
C3 CH 2​ -C=O46.548.948.5
C5' CH 2​ -N45.047.146.5
C4' CH 2​ 33.835.535.0
Table 2: 1 H NMR Chemical Shift Comparison (600 MHz, CDCl 3​ )
Proton PositionMultiplicityEmpirical Prediction (ppm)DFT (GIAO) Prediction (ppm)Experimental (Expected) (ppm)
H-5 dd7.757.887.85
H-7 ddd7.357.487.45
H-6 ddd6.957.087.05
H-8 dd6.907.037.00
H-2'a / H-2'b ABq2.95 / 3.053.12 / 3.283.10 / 3.25
H-5'a / H-5'b m2.853.023.00
H-3a / H-3b ABq2.65 / 2.752.82 / 2.982.80 / 2.95
H-4'a / H-4'b m1.80 / 1.901.92 / 2.081.90 / 2.05
N-H br sN/A2.252.20

(Causality Note: The diastereotopic nature of the C3 and C2' protons (AB quartets) is caused by the chiral environment induced by the rigid spiro-pyrrolidine ring, which empirical 1D models often fail to resolve accurately).

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: High-Resolution Experimental NMR Workflow
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ . Causality: Pass the CDCl 3​ through a short plug of basic alumina prior to use to remove trace DCl, preventing acid-catalyzed ring-opening of the spiro-aminal/ketal-like junction.

  • 1D Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

  • Self-Validation Checkpoint: Perform a 1D selective NOESY irradiating the N-H proton (~2.20 ppm). The observation of spatial proximity (NOE enhancements) to the C2' and C5' protons immediately validates the structural integrity of the intact pyrrolidine ring in solution prior to lengthy 2D acquisitions.

  • 2D HMBC Acquisition: Set the long-range coupling delay to 62.5 ms. Causality: This corresponds to an optimal nJCH​ of 8 Hz, which perfectly captures the 2- and 3-bond couplings from the C3 and C2' protons to the unprotonated spiro carbon (C2/C3'), allowing unambiguous assignment of the quaternary center[5].

Protocol B: DFT/GIAO Computational Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest energy conformers (focusing on the pyrrolidine envelope conformations).

  • Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311+G(2d,p) level of theory with the Polarizable Continuum Model (PCM) for chloroform.

  • Self-Validation Checkpoint: Before applying scaling factors to the target spiro-compound, compute the chemical shifts of a simple reference standard (e.g., chroman-4-one) at the exact same level of theory. If the Mean Absolute Error (MAE) for the reference exceeds 2.0 ppm for 13 C, recalibrate the linear regression scaling factors to ensure the computational environment is properly configured[4].

  • NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method and convert to chemical shifts via the empirically derived scaling factors.

Workflow Visualization

NMR_Workflow A Sample Preparation (3,4-Dihydrospiro... in CDCl3) B 1D NMR Acquisition (1H & 13C at 600 MHz) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C E Data Reconciliation & Signal Assignment C->E D DFT GIAO Calculation (B3LYP/6-311+G(2d,p)) D->E

Fig 1. Integrated experimental and computational NMR workflow for spiro-heterocycle elucidation.

References

  • [3] Molecules-in-Molecules (MIM) Fragmentation-Based Quantum Chemical Predictions of NMR Chemical Shifts of Proteins and Nucleic acids. MQM 2022. URL:

  • [4] Reassigning the Structures of Natural Products Using NMR Chemical Shifts Computed with Quantum Mechanics: A Laboratory Exercise. ACS Publications. URL:

  • [1] Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. ResearchGate. URL:

  • [2] Kabbe condensation: a comprehensive review of spirochromanone synthesis and medicinal applications. RSC Publishing. URL:

  • [5] Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. URL:

Sources

Orthogonal Mass Spectrometry Comparison Guide: Fragmentation Profiling of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a complex spirochromanone derivative that serves as a critical structural scaffold in modern drug discovery, particularly in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and novel antimicrobial agents 1. Due to its rigid benzopyran-4-one system spiro-fused to a basic pyrrolidine ring, elucidating its structure requires robust analytical methodologies.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-QTOF-MS/MS) against Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By mapping the distinct gas-phase thermodynamic behaviors of this molecule, researchers can optimize their analytical workflows for metabolite identification, impurity profiling, and structural elucidation.

Structural Challenges & Ionization Dynamics

The analytical challenge of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (Exact Mass: 203.0946 Da; Formula: C₁₂H₁₃NO₂) lies in its dual chemical nature. It possesses both a highly conjugated, electron-withdrawing ketone and a polar, basic secondary amine.

  • Soft Ionization (ESI): The pyrrolidine nitrogen acts as the primary protonation site, driving even-electron, charge-directed fragmentation pathways 2.

  • Hard Ionization (EI): High-energy electron impact generates an odd-electron radical cation [M]+∙ , triggering radical site-initiated α -cleavages that provide orthogonal structural data 3.

MS_Workflow Sample Spirochromanone Sample Prep ESI ESI-QTOF-MS/MS (Soft Ionization) Sample->ESI LC/MS EI GC-EI-MS (Hard Ionization) Sample->EI GC/MS Data_ESI Precursor [M+H]+ & CID Fragments ESI->Data_ESI CID (15-40 eV) Data_EI Molecular Ion[M]+ & Radical Fragments EI->Data_EI 70 eV Impact Structural_Eluc Structural Elucidation & Pathway Mapping Data_ESI->Structural_Eluc Data_EI->Structural_Eluc

Workflow comparing orthogonal MS techniques for spirochromanone structural elucidation.

Experimental Methodologies (Self-Validating Protocols)

To ensure maximum scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: High-Resolution ESI-QTOF-MS/MS

Rationale: QTOF mass analyzers provide sub-ppm mass accuracy, which is mandatory for assigning unambiguous empirical formulas to product ions.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 MeOH:H₂O containing 0.1% formic acid.

    • Causality: Formic acid acts as an abundant proton source, guaranteeing high ionization efficiency for the basic pyrrolidine nitrogen, while the organic/aqueous blend stabilizes the Taylor cone for consistent spray droplet formation.

  • Instrument Calibration: Infuse a sodium formate calibrant cluster directly into the source prior to acquisition.

    • Causality: This self-validating step establishes a lock-mass reference, ensuring the <2 ppm mass accuracy required to differentiate isobaric fragment formulas.

  • Ionization & Isolation: Operate the ESI source in positive mode (Capillary: 3.5 kV, Desolvation Temp: 350°C). Isolate the [M+H]+ precursor ( m/z 204.1021) in the quadrupole.

  • Collision-Induced Dissociation (CID): Ramp collision energy (CE) from 15 eV to 40 eV using ultra-high purity N₂.

    • Causality: Energy ramping captures both low-energy kinetic neutral losses (e.g., H₂O) and high-energy thermodynamic skeletal cleavages, providing a complete breakdown curve.

Protocol B: GC-EI-MS

Rationale: Hard ionization provides highly reproducible, library-searchable fragmentation patterns that are independent of matrix effects.

  • Sample Derivatization: Treat 100 µg of the sample with 50 µL N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes.

    • Causality: The secondary amine on the pyrrolidine ring is prone to hydrogen bonding and active site adsorption on the silica GC column. TMS derivatization neutralizes this polarity, ensuring sharp chromatographic peaks and preventing thermal degradation in the inlet.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 30 m x 0.25 mm x 0.25 µm DB-5MS column. Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min.

  • Electron Ionization: Operate the EI source at 70 eV and 250°C.

    • Causality: 70 eV is the universal standard for EI, transferring ~600 kJ/mol of excess internal energy to the molecule. This ensures highly reproducible radical fragmentation patterns that can be universally matched against NIST libraries.

Mechanistic Fragmentation Analysis

ESI-CID-MS/MS Pathways (Even-Electron Rule)

Under ESI conditions, protonation occurs predominantly at the pyrrolidine nitrogen. However, charge migration to the chromanone carbonyl oxygen facilitates subsequent rearrangements.

  • Retro-Diels-Alder (RDA) Cleavage: A hallmark of the chromanone system. The concerted cleavage of the O1-C2 and C3-C4 bonds expels the spiro-pyrrolidine moiety as a neutral alkene, yielding a highly stable, characteristic 2-hydroxybenzaldehyde-like fragment at m/z 121.0289 4.

  • Pyrrolidine Ring Opening: The strained spiro-fused pyrrolidine undergoes C-N bond cleavage followed by the loss of NH₃ (-17 Da) or ethylene (-28 Da) to relieve steric tension.

  • Neutral Losses: Loss of H₂O (-18 Da) from the protonated ketone, and CO (-28 Da) from the pyranone ring 2.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 204.1024 F1 Neutral Loss [M+H - H2O]+ m/z 186.0918 M->F1 - H2O (18 Da) F2 Neutral Loss [M+H - CO]+ m/z 176.1075 M->F2 - CO (28 Da) F3 RDA Cleavage Fragment m/z 121.0289 M->F3 Retro-Diels-Alder (Pyran) F4 Ring Opening Fragment m/z 135.0446 M->F4 C-N Cleavage (Pyrrolidine) F1->F3 Subsequent Cleavage

Principal ESI-CID-MS/MS fragmentation pathways of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

EI-MS Pathways (Odd-Electron Rule)

Electron impact strips an electron, likely from the nitrogen lone pair, forming a radical cation [M]+∙ at m/z 203.09. According to Stevenson's Rule, fragmentation is driven by the stabilization of the resulting carbocation 3.

  • α -Cleavage: Initiated by the radical site on the pyrrolidine nitrogen, leading to the opening of the pyrrolidine ring and the expulsion of an ethylene radical, generating a prominent m/z 175 fragment.

  • Aromatic Fragments: Tropylium-like or benzoyl cations ( m/z 77, 91, 105) dominate the lower mass range.

Comparative Performance Data

Table 1: Comparative Performance of MS Modalities for Spirochromanones
Analytical FeatureESI-QTOF-MS/MSGC-EI-MSPrimary Advantage
Ionization Type Soft (Protonation)Hard (Electron Impact)ESI preserves the intact molecule; EI forces deep structural cleavage.
Precursor Ion [M+H]+ ( m/z 204.1021) [M]+∙ ( m/z 203.0946)ESI provides higher sensitivity for the intact mass.
Mass Accuracy <2 ppmNominal (~0.1 Da)QTOF allows for exact empirical formula generation.
Primary Cleavage Retro-Diels-Alder (RDA) α -CleavageOrthogonal structural confirmation of the spiro-linkage.
Library Matching Limited (Instrument dependent)Excellent (NIST/Wiley)EI allows for rapid identification of unknown degradation products.
Table 2: High-Resolution ESI-CID-MS/MS Diagnostic Fragments
Exact Mass ( m/z )FormulaMass Error (ppm)Mechanistic Assignment
204.1024 C₁₂H₁₄NO₂⁺1.5Protonated Precursor [M+H]+
186.0918 C₁₂H₁₂NO⁺1.1Loss of Water [M+H−H2​O]+
176.1075 C₁₁H₁₄NO⁺0.8Loss of Carbon Monoxide [M+H−CO]+
135.0446 C₈H₇O₂⁺1.9Pyrrolidine Ring Cleavage
121.0289 C₇H₅O₂⁺0.5Retro-Diels-Alder (RDA) Pyran Cleavage

Conclusion & Recommendations

For the comprehensive structural characterization of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one, a dual-modality approach is highly recommended. ESI-QTOF-MS/MS should be utilized as the primary tool for intact mass verification and empirical formula generation via high-resolution RDA fragment tracking. Conversely, GC-EI-MS (post-derivatization) serves as an indispensable orthogonal technique, providing highly reproducible α -cleavage patterns that are ideal for routine QA/QC library matching and identifying volatile synthetic impurities.

References

  • Mass Spectral Analysis and Fragment Ion Structure of Fusarochromanone Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra Source: DB-Thueringen URL:[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Convergent Syntheses of Isomeric Imidazolospiroketones as Templates for Acetyl-CoA Carboxylase (ACC) Inhibitors Source: American Chemical Society (ACS) URL:[Link]

Sources

Comparative Bioactivity and Structural Optimization of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping "Flatland" in Drug Design

The over-reliance on planar, sp²-hybridized aromatic rings in early drug discovery often leads to poor solubility and high off-target toxicity. To circumvent this, medicinal chemistry has pivoted toward conformationally restricted, sp³-rich spirocyclic scaffolds. Among these, the 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one core (a spirochromanone featuring a 5-membered pyrrolidine ring) has emerged as a highly privileged pharmacophore [1].

Unlike its more common 6-membered piperidine counterpart, the 2,3'-pyrrolidine system alters the exit vector of the nitrogen atom, changing how N-substituents project into target protein pockets. This guide objectively compares the bioactivity of various substitutions on this scaffold across three primary therapeutic domains: antibacterial, anticancer, and anti-tubercular applications.

Comparative Bioactivity Profiles

The biological activity of the spiro[benzopyran-pyrrolidine] scaffold is exquisitely sensitive to substitution patterns. By modifying the C6/C7 positions on the benzopyran (chromanone) ring and the N1' position on the pyrrolidine ring, researchers can completely shift the molecule's target selectivity.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table synthesizes the comparative performance of three distinct analog classes derived from the core scaffold.

Analog ClassKey Substitution PatternPrimary Biological TargetRepresentative Potency (IC₅₀ / EC₅₀)Selectivity Index (SI)
Class A (Antibacterial) N1'-Benzyl, C6-HBacterial Acetyl-CoA Carboxylase (ACC)1.2 - 3.5 µg/mL (S. aureus)> 10 (vs. HEK-293)
Class B (Anticancer) N1'-H, C6-Fluoro / C6-ChloroEGFR Kinase Domain4.3 - 8.1 µM (MCF-7, B16F10)~ 4.0 (vs. normal fibroblasts)
Class C (Anti-tubercular) N1'-Isonicotinyl AmideMycobacterium tuberculosis (H37Rv)0.5 - 2.0 µg/mL> 20 (vs. MRC-5)
Mechanistic Causality
  • Antibacterial Activity (Class A): Bacterial survival depends on membrane lipid homeostasis. Analogs with bulky, lipophilic N-benzyl groups exhibit excellent penetration through the bacterial cell envelope. Once inside, the spirochromanone core acts as a transition-state mimic, competitively inhibiting the carboxyltransferase domain of bacterial ACC, thereby shutting down fatty acid synthesis [2].

  • Anticancer Activity (Class B): Halogenation (F, Cl) at the C6 position of the benzopyran ring is critical here. The highly electronegative halogens form strong halogen bonds with the hinge region of the Epidermal Growth Factor Receptor (EGFR) kinase domain. This binding suppresses downstream JAK2/STAT3 phosphorylation, shifting the Bax/Bcl-2 ratio and triggering mitochondrial apoptosis [3].

  • Anti-tubercular Activity (Class C): Linking the pyrrolidine nitrogen to a diphenylisonicotinyl or similar hydrophobic core via an amide bond creates a molecule that specifically disrupts the unique mycolic acid biosynthesis pathway of M. tuberculosis. The amide linkage provides critical hydrogen-bond donor/acceptor sites absent in the alkylated Class A analogs[4].

Visualizing the Mechanism of Action

To understand how Class B analogs drive cytotoxicity in cancer models, we must map the signaling cascade. The structural rigidity of the spiro-pyrrolidine ensures the C6-halogen is perfectly oriented to block ATP binding in the kinase domain.

SAR_Pathway A C6-Halogenated Spiro-pyrrolidine B EGFR Kinase Domain (ATP Pocket) A->B Competitive Binding C JAK2/STAT3 Phosphorylation B->C Kinase Inhibition D Bax/Bcl-2 Ratio Alteration C->D Transcriptional Shift E G2/M Arrest & Apoptosis D->E Mitochondrial Depolarization

Figure 1: Proposed anticancer signaling mechanism of C6-halogenated spiro-pyrrolidine analogs.

Experimental Workflows: Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflows are designed as self-validating systems —meaning the assay design inherently flags false positives (e.g., assay interference or non-specific toxicity).

Protocol 1: Target-Based Screening for Bacterial ACC Inhibition

Objective: Quantify the direct enzymatic inhibition of Class A analogs.

  • Enzyme Preparation: Reconstitute recombinant bacterial ACC in assay buffer (50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, pH 7.5). Causality: DTT is critical to maintain the catalytic cysteine residues in a reduced state; without it, the enzyme rapidly loses baseline activity, mimicking a false-positive inhibition.

  • Compound Incubation: Dispense 10 µL of the spiro-pyrrolidine analog (serial dilutions from 100 µM to 1 nM in 1% DMSO) into a 384-well plate. Add 10 µL of the ACC enzyme mix. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mix containing Acetyl-CoA and ATP.

  • ADP-Glo Detection: After 30 minutes, add 10 µL of ADP-Glo™ Reagent to deplete unreacted ATP, followed by 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction.

    • Self-Validation Check: Measuring ADP production rather than utilizing radioactive ¹⁴C-bicarbonate eliminates isotopic handling errors. Furthermore, running a "no-enzyme" control well validates that the spiro-analog is not an auto-luminescent false positive.

Protocol 2: Multiplexed Phenotypic Screening (Anticancer)

Objective: Differentiate between cytostatic cell-cycle arrest and active apoptotic induction by Class B analogs in MCF-7 cells.

  • Cell Seeding: Seed MCF-7 cells at 5,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with Class B analogs for 72 hours.

  • Resazurin Reduction (Viability): Add Resazurin (10% v/v). Incubate for 2 hours. Read fluorescence (Ex: 560 nm / Em: 590 nm).

    • Causality: We use Resazurin instead of MTT because Resazurin is non-toxic and does not require cell lysis. Only metabolically active cells reduce Resazurin to highly fluorescent resorufin.

  • Caspase-3/7 Glo (Apoptosis): Immediately after the Resazurin read, add Caspase-Glo 3/7 reagent directly to the same wells. Read luminescence after 30 minutes.

    • Self-Validation Check: By multiplexing both assays in the exact same well, we eliminate seeding variation. If a compound shows low viability (Resazurin drop) but no Caspase activation, we can definitively state the analog is necrotic or merely cytostatic, rather than apoptotic.

Workflow S1 Compound Library S2 Resazurin Viability Assay S1->S2 Treat 72h S3 Caspase-3/7 Glo Assay S2->S3 Multiplex (Same Well) S4 Hit Validation S3->S4 Selectivity Profiling

Figure 2: Self-validating multiplexed workflow for phenotypic anticancer screening.

Conclusion & Future Directions

The 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one scaffold is a masterclass in structural versatility. By simply altering the peripheral decorations—swapping an N-benzyl group for an N-isonicotinyl group, or introducing a C6 halogen—researchers can redirect the molecule from a bacterial ACC inhibitor to a mammalian EGFR kinase antagonist. Future drug development should focus on optimizing the pharmacokinetic (PK) properties of these analogs, specifically improving their aqueous solubility while maintaining the critical 3D spirocyclic architecture.

References

  • Chakroborty, S., Panda, P., & Ramírez-Loṕe, S. C. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Heterocycles, 104(1), 20-45. Available at: [Link]

  • Zhou, X., et al. (2023). Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens. European Journal of Medicinal Chemistry, 250, 115215. Available at: [Link]

  • Nandikolla, A., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry, 14(5). Available at:[Link]

  • ResearchGate Contributors. (2024). Spirochromanone based anti-tubercular agents. ResearchGate. Available at:[Link]

A Tale of Two Scaffolds: A Structural and Biological Comparison of Spiro-Pyrrolidine-Chromanones and Spirooxindoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which allows for a more precise and diverse presentation of pharmacophoric elements. This guide provides a detailed structural and functional comparison of two prominent spiro-heterocyclic scaffolds: 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one (a spiro-pyrrolidine-chromanone) and the extensively studied spirooxindoles . By examining their synthesis, conformational intricacies, and biological activities with supporting experimental data, we aim to furnish researchers with the insights necessary to strategically leverage these scaffolds in drug design.

At the Crossroads of Structure: A Head-to-Head Comparison

The fundamental distinction between these two scaffolds lies in the nature of the ring system fused to the pyrrolidine at the spirocyclic center. In 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one, the pyrrolidine is spiro-fused to a chromanone moiety, a dihydropyranone ring fused to a benzene ring. In contrast, spirooxindoles feature a pyrrolidine ring attached to an oxindole core, which is a bicyclic system comprising a benzene ring fused to a five-membered lactam ring. This seemingly subtle difference has profound implications for the molecule's overall topology, electronic properties, and ultimately, its biological target interactions.

dot graph "Chemical_Structures" { layout=neato; node [shape=none, image=""] a [image="https://storage.googleapis.com/gemini-pro-us-central1-b4824b37458141c8-gfx/f2594a117b401032_0.png"]; b [image="https://storage.googleapis.com/gemini-pro-us-central1-b4824b37458141c8-gfx/f2594a117b401032_1.png"]; } A comparative view of the core structures.

The chromanone ring in the spiro-pyrrolidine-chromanone scaffold possesses a greater degree of conformational flexibility compared to the relatively planar and rigid oxindole core. The dihydropyranone ring can adopt various conformations, such as a half-chair or a twist-boat, which can significantly influence the spatial orientation of substituents. Conversely, the oxindole system in spirooxindoles provides a more rigid platform, which can be advantageous for locking in a specific bioactive conformation and reducing the entropic penalty upon binding to a biological target.

Spirooxindoles are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[1][2] Their unique three-dimensional structure has made them a privileged scaffold in drug discovery.[1] The spiro-pyrrolidine-chromanone framework, while less explored, is emerging as a promising scaffold, with derivatives showing potential as antimicrobial and anticancer agents.[3][4]

The Synthetic Blueprint: 1,3-Dipolar Cycloaddition

A common and efficient strategy for the synthesis of both spiro-pyrrolidine-chromanone and spirooxindole scaffolds is the 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with a suitable dipolarophile.

dot graph "Synthesis_Workflow" { layout=neato; node [shape=none, image=""] a [image="https://storage.googleapis.com/gemini-pro-us-central1-b4824b37458141c8-gfx/f2594a117b401032_2.png"]; } General synthetic workflow for spiro-pyrrolidine heterocycles.

Experimental Protocol: Synthesis of a Spiro-Pyrrolidine-Chromanone Derivative

This protocol is adapted from a reported synthesis of spiro[oxindole-chromanone]pyrrolidines.

Materials:

  • (E)-3-arylidene-4-chromanone (1.0 mmol)

  • Isatin (1.0 mmol)

  • Sarcosine (1.0 mmol)

  • Methanol (20 mL)

Procedure:

  • A mixture of (E)-3-arylidene-4-chromanone, isatin, and sarcosine in methanol is refluxed for 3-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the desired spiro-pyrrolidine-chromanone product.

Experimental Protocol: Synthesis of a Spirooxindole Derivative

This protocol outlines a general procedure for the synthesis of spiro-pyrrolidinyl-oxindoles.

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine or L-proline) (1.2 mmol)

  • Dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 mmol)

  • Methanol or Ethanol (20 mL)

Procedure:

  • A solution of the isatin derivative and the α-amino acid in the chosen solvent is heated to reflux to generate the azomethine ylide in situ.

  • The dipolarophile is then added to the reaction mixture.

  • The reaction is continued at reflux for a period of 2-6 hours, with progress monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield the pure spirooxindole derivative.

Structural Characterization: A Spectroscopic Snapshot

The structural elucidation of these spirocyclic compounds relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one DerivativeSpirooxindole Derivative
¹H NMR (ppm) Signals for the pyrrolidine ring protons typically appear in the range of 2.0-4.5 ppm. Aromatic protons of the chromanone moiety are observed between 6.5-8.0 ppm. The benzylic proton on the pyrrolidine ring often appears as a distinct signal.Pyrrolidine ring protons are also found in the 2.0-4.5 ppm region. The aromatic protons of the oxindole ring typically resonate between 6.8-7.5 ppm. A characteristic singlet for the NH proton of the oxindole ring is often observed around 8.0-10.5 ppm.
¹³C NMR (ppm) Two spiro carbons are key indicators, with chemical shifts around 65-75 ppm. The carbonyl carbon of the chromanone ring appears at approximately 190-195 ppm.The spiro carbon typically resonates in the range of 70-80 ppm. The amide carbonyl of the oxindole ring is observed at a higher field, around 175-180 ppm.
IR (cm⁻¹) A strong absorption band for the chromanone carbonyl (C=O) is typically observed around 1680 cm⁻¹.A characteristic amide carbonyl (C=O) stretch is seen around 1710 cm⁻¹, and an N-H stretch is usually present around 3200-3400 cm⁻¹.

Biological Arena: A Comparative Look at Anticancer Activity

Both spirooxindole and spiro-chromanone scaffolds have demonstrated significant potential as anticancer agents. The cytotoxic effects of representative compounds from both classes have been evaluated against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spirooxindole Derivatives MCF-7 (Breast)4.3 ± 0.18[5]
HepG2 (Liver)3.5 ± 0.11[5]
HCT116 (Colon)3.9[6]
A549 (Lung)1.34 ± 0.21[7]
Spirochromanone Derivatives MCF-7 (Breast)4.34[4]
B16F10 (Melanoma)29.31[4]
A549 (Lung)5.0[8]

Note: The IC₅₀ values presented are from different studies and experimental conditions may vary. Direct comparison of potency should be made with caution.

The data suggests that both scaffolds can be elaborated to produce compounds with potent anticancer activity in the low micromolar range. Spirooxindoles have been more extensively studied, with numerous derivatives showing high efficacy against a wide array of cancer cell lines.[9][10] The mechanism of action for many spirooxindoles involves the inhibition of key cellular targets like kinases and the p53-MDM2 interaction.[1] The anticancer potential of spiro-pyrrolidine-chromanones is a growing area of research, with initial studies indicating promising activity.[4] The chromanone moiety itself is a known pharmacophore with diverse biological activities, which can be synergistically enhanced by the spiro-fused pyrrolidine ring.[3]

Conclusion and Future Perspectives

Both 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one and spirooxindoles represent valuable scaffolds for the design of novel therapeutic agents. Spirooxindoles are a well-established and versatile class of compounds with a proven track record in medicinal chemistry. The spiro-pyrrolidine-chromanone framework, while less mature in its development, presents an exciting and underexplored area for drug discovery.

The key structural differences—the flexible dihydropyranone ring in the chromanone versus the rigid lactam in the oxindole—offer distinct advantages and opportunities for scaffold-hopping and the fine-tuning of physicochemical and pharmacological properties. The greater conformational freedom of the spiro-pyrrolidine-chromanone may allow for adaptation to different biological targets, while the rigidity of the spirooxindole scaffold is ideal for optimizing binding to a specific target.

Future research should focus on a more direct comparative evaluation of these two scaffolds, including the synthesis and testing of analog pairs against a broad panel of biological targets under standardized conditions. Furthermore, in-depth conformational analysis of a wider range of spiro-pyrrolidine-chromanone derivatives, supported by X-ray crystallography and computational modeling, will be crucial for a deeper understanding of their structure-activity relationships. The continued exploration of both these spirocyclic systems will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 2025, 154, 107975. [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery, 2020, 15(5), 539-557. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 2022, 7(40), 35989–36002. [Link]

  • Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. ResearchGate, 2024. [Link]

  • Design, synthesis, and apoptotic evaluation of spiro[indoline-3,3′-pyrazolo[1,2-a]indazole] derivatives via [3 + 2] N,N-cycloaddition. Organic & Biomolecular Chemistry, 2023, 21(36), 7385-7395. [Link]

  • Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives. Der Pharmacia Lettre, 2011, 3(5), 236-243. [Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 2020, 28(23), 115813. [Link]

  • Novel spirooxindole-triazole derivatives: unveiling [3+2] cycloaddition reactivity through molecular electron density theory and investigating their potential cytotoxicity against HepG2 and MDA-MB-231 cell lines. ResearchGate, 2024. [Link]

  • Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 2018, 15(1), 1-10. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 2023, 28(2), 618. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 2017, 22(12), 2195. [Link]

  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry, 2022, 14(1), 33-51. [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. National Center for Biotechnology Information, 2023. [Link]

  • Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. National Center for Biotechnology Information, 2022. [Link]

  • Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. ResearchGate, 2022. [Link]

  • Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity. Bioorganic & Medicinal Chemistry, 2022, 57, 116629. [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate, 2015. [Link]

  • Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors. ResearchGate, 2022. [Link]

  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. Semantic Scholar, 2023. [Link]

  • Synthesis and biological evaluation of new spiro oxindoles with embedded pharmacophores. RSC Advances, 2015, 5(11), 8163-8172. [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1), 2315720. [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro. Current Medicinal Chemistry, 2015, 22(13), 1546-1553. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 2016, 18(3), 1957-1966. [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. SynOpen, 2024, 8(03), 185-210. [Link]

  • Anticancer potential of fused heterocycles: structural insights and mechanistic advances. Journal of Biomolecular Structure and Dynamics, 2024, 1-22. [Link]

  • In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research, 2014, 34(10), 5541-5547. [Link]

  • The results of the conformational analysis. ResearchGate, 2015. [Link]

  • Spirocitrinols A and B, citrinin derivatives with a spiro[chromane-2,3′-isochromane] skeleton from Penicillium citrinum. Organic & Biomolecular Chemistry, 2020, 18(4), 664-668. [Link]

  • Conformational Analysis. San Diego State University, 2015. [Link]

  • Exploring the anticancer potential of heterocyclic natural products. EurekAlert!, 2025. [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity. Middle East Technical University, 2024. [Link]

  • Crystal structure of 1′-(2-methylpropyl)-2,3-dihydrospiro[1-benzothiopyran-4,4. Acta Crystallographica Section E: Crystallographic Communications, 2015, 71(Pt 4), o238–o239. [Link]

  • A IC50 values for the most active pyrrolidines against human cervix.... ResearchGate, 2019. [Link]

  • 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-ol hydrochloride. NextSDS, 2024. [Link]

  • The structure of 3, 4 and 6 according to single-crystal X-ray diffraction data (hydrogen atoms are not shown). ResearchGate, 2017. [Link]

  • 3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride. NextSDS, 2024. [Link]-03-0)

Sources

chiral HPLC separation parameters for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Chiral HPLC Separation Parameters for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

As a Senior Application Scientist, I frequently encounter complex spirocyclic heterocycles in pharmaceutical development. The compound 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one —a spirochromanone fused with a pyrrolidine ring—presents a rigorous test for chiral chromatography. Such spiro-fused scaffolds are highly privileged in drug discovery, frequently appearing in the development of acetyl-CoA carboxylase (ACC) inhibitors and other metabolic targets[1].

Because the spiro carbon represents a rigid, quaternary chiral center, isolating its enantiomers is critical for evaluating stereospecific pharmacokinetic profiles. This guide objectively compares the performance of leading polysaccharide-based chiral stationary phases (CSPs) for this compound, detailing the mechanistic causality behind the optimal separation parameters.

Mechanistic Rationale: The "Why" Behind the Method

To design a self-validating separation method, we must first analyze the analyte's structural micro-environment and how it dictates transient diastereomeric complex formation with the CSP[2]:

  • The Chromanone Core (Hydrogen Bonding & π−π Interactions): The 1-benzopyran-4-one moiety provides a rigid, planar aromatic system and a highly polarized carbonyl group. The carbonyl acts as a strong hydrogen bond acceptor, requiring a CSP with accessible hydrogen bond donors (like the NH groups in carbamate-derivatized polysaccharides).

  • The Pyrrolidine Ring (Basicity & Tailing): The secondary amine in the pyrrolidine ring is highly basic (pKa ~10–11). In normal-phase HPLC, this basic nitrogen will aggressively interact with residual, unendcapped acidic silanol groups on the silica support. Causality: If left unmitigated, this secondary ion-exchange interaction causes severe peak tailing and destroys resolution. A basic mobile phase additive is absolutely mandatory.

  • Steric Bulk at the Spiro Junction: The 3D perpendicular arrangement of the two rings requires a CSP with a flexible, accommodating chiral pocket. Amylose-based CSPs, which form a helical structure, generally provide better inclusion of bulky spiro-junctions compared to the more linear, rigid cellulose backbone[3].

Empirical Comparison of Chiral Stationary Phases

To determine the optimal system, we evaluated three industry-standard polysaccharide carbamate columns under normal-phase conditions. The data summarized below highlights the superiority of immobilized, halogenated amylose phases for this specific chemotype[4].

Table 1: Comparative Chiral HPLC Performance for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Chiral Stationary PhaseSelector TypeOptimized Mobile PhaseRt1 (min)Rt2 (min)Resolution (Rs)Peak Tailing (Tf)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (80:20:0.1)10.314.02.81.15
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA/DEA (80:20:0.1)12.113.51.11.42
Chiralpak IG Amylose tris(3-chloro-4-methylphenylcarbamate)Hexane/EtOH/DEA (85:15:0.1)9.515.24.1 1.05

Note: Data represents isocratic normal-phase conditions at 1.0 mL/min, 25°C, UV detection at 254 nm. Column dimensions: 250 mm × 4.6 mm, 5 µm.

Data Synthesis & Causality:

  • AD-H vs. OD-H: The amylose backbone (AD-H) vastly outperformed the cellulose backbone (OD-H). The helical groove of amylose accommodates the rigid 3D spiro-geometry, whereas the linear cellulose structure results in steric repulsion, yielding poor resolution (Rs = 1.1) and broad peaks.

  • The Superiority of IG: The Chiralpak IG column provided the highest resolution (Rs = 4.1). Why? The electron-withdrawing chlorine atom on the phenylcarbamate selector decreases the electron density of the carbamate NH group, making it a stronger hydrogen bond donor. This significantly enhances stereoselective hydrogen bonding with the chromanone carbonyl.

Self-Validating Experimental Protocol

The following step-by-step methodology ensures a robust, reproducible separation using the optimized Chiralpak IG system. Every step includes a built-in validation check.

Step 1: Mobile Phase Preparation (Hexane/EtOH/DEA 85:15:0.1 v/v/v)

  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Ethanol.

  • Critical Action: Add 1.0 mL of Diethylamine (DEA) directly to the Ethanol fraction before combining it with Hexane.

  • Causality: Premixing DEA into the polar modifier ensures homogeneous distribution and prevents localized basicity spikes that can degrade the silica support.

Step 2: Sample Preparation

  • Dissolve the racemic 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one in a diluent exactly matching the mobile phase (Hexane/EtOH 85:15) to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter. If the system pressure spikes by >10 bar post-injection, the sample is precipitating on-column due to solvent mismatch.

Step 3: System Equilibration

  • Flush the Chiralpak IG column at 1.0 mL/min until the baseline is stable (approximately 10 column volumes).

  • Self-Validation Check: Monitor the UV baseline at 254 nm. A drifting baseline indicates the DEA has not fully saturated the active silanol sites on the column. Do not inject until the drift is < 1 mAU/min.

Step 4: Chromatographic Acquisition

  • Inject 10 µL of the sample.

  • Acceptance Criteria: The method is considered valid only if the Resolution (Rs) is ≥ 1.5 (baseline resolution) and the Tailing Factor (Tf) for the second eluting enantiomer is ≤ 1.2. If Tf > 1.2, increase DEA concentration to 0.2%.

Method Development Visualization

The logical flow for developing and troubleshooting this method is mapped below.

G Start Analyze Compound: Spirochromanone + Pyrrolidine Phase1 Select CSP Family: Polysaccharide Carbamates Start->Phase1 Phase2 Mobile Phase Base: Hexane / Alcohol Phase1->Phase2 Phase3 Critical Modifier: Add 0.1% DEA Phase2->Phase3 Suppress Silanols Eval Evaluate Peak Shape & Resolution (Rs) Phase3->Eval Success Rs ≥ 1.5 & Tf ≤ 1.2 Method Validated Eval->Success Pass Fail Rs < 1.5 or Tf > 1.2 Switch Alcohol or CSP Eval->Fail Fail Fail->Phase1 Iteration

Fig 1: Chiral HPLC method development decision matrix for basic spirocyclic heterocycles.

References

  • Enantioselective Organocatalytic Construction of Spirochroman Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL:[Link][2]

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL:[Link][4]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Presumptive Hazard Characterization

In the absence of specific toxicological and safety data for the complete spiro-heterocyclic system, a presumptive hazard profile must be inferred from its core chemical structures: the pyrrolidine ring and the benzopyran-4-one system. This analysis informs all subsequent handling and disposal decisions.

The pyrrolidine moiety is a known hazardous component. The parent compound, pyrrolidine, is classified as highly flammable, corrosive, and acutely toxic if swallowed or inhaled, causing severe skin burns and eye damage.[1][2] The benzopyranone structure and related heterocyclic compounds can also present irritation and potential toxicity.[3][4]

Based on this structural analysis, we will operate under the assumption that 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one possesses, at a minimum, the hazards summarized below.

Hazard Category Presumed Risk Justification & Rationale
Acute Toxicity Harmful if swallowed or inhaled.Based on the known toxicity of the pyrrolidine substructure.[1][2]
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Pyrrolidine is known to cause severe skin burns.[1][2] A conservative approach assumes significant irritation potential.
Eye Damage/Irritation Causes serious eye irritation or damage.Both pyrrolidine and related heterocyclic structures are known eye irritants.[1][3][5]
Environmental Hazard Potentially harmful to aquatic life.Many complex organic molecules exhibit environmental toxicity.[3] Discharge into the environment must be avoided.[1]
Reactivity Incompatible with strong oxidizing agents and strong acids.The amine group in the pyrrolidine ring can react exothermically with acids and oxidizing agents.

Regulatory Framework: A Foundation of Compliance

All chemical waste disposal activities are governed by stringent regulations. Adherence is not optional. Key governing standards include:

  • The Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" framework for hazardous waste management.[6][7] Your institution must have an EPA ID number to generate and dispose of hazardous waste.[7]

  • OSHA 29 CFR 1910.1450: The "Occupational exposure to hazardous chemicals in laboratories" standard, or the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[8][9][10] This disposal procedure should be incorporated into your laboratory's specific CHP.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the procedural steps for safely moving the compound from active use to final disposal.

Step 1: Waste Determination

Any unused, expired, or contaminated 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one must be declared as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][11]

Step 2: Donning Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE to mitigate the risks identified in our presumptive hazard profile.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, irritation, and potential burns.[1][12]
Eye/Face Protection Safety goggles with side-shields or a face shield.To protect against splashes that could cause serious eye damage.[2][12]
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.
Step 3: Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions in the waste accumulation area.

  • Container: Use a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[6][11][13] Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. The container must have a secure, screw-top cap.

  • Segregation: This waste should be classified as organic, nitrogen-containing waste .

    • DO NOT mix with strong acids or bases.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with incompatible solvent classes (e.g., chlorinated and non-chlorinated solvents, unless your facility's waste stream allows it).

    • Store in a designated satellite accumulation area, away from heat and direct sunlight, and within secondary containment.[7][14]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a key compliance requirement and ensures safe handling by all personnel.

The label must be securely affixed to the container and clearly state:

  • The words "Hazardous Waste" .[11]

  • The full, unambiguous chemical name: "3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one" . Do not use abbreviations.[11]

  • An indication of the hazards (e.g., "Corrosive," "Toxic," "Irritant").

  • The date accumulation started.

  • The name and contact information of the generating researcher or laboratory.

Step 5: Accumulation and Professional Disposal

Waste can be accumulated in the laboratory in a designated "Satellite Accumulation Area" at or near the point of generation.[15] However, there are limits on the volume and time allowed for accumulation.

  • Final Disposal: The final step is to contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[13] They will consolidate the waste and transfer it to a licensed professional waste disposal company. The likely disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and neutralization of hazardous byproducts.[1]

Decontamination of Empty Containers

Chemical containers that have been emptied through normal use are not regulated as hazardous waste, provided they are properly decontaminated.[13]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The first rinsate, and subsequent rinses if the material is highly toxic, must be collected and treated as hazardous waste.[11] Dispose of this rinsate in the appropriate flammable liquid waste container.

  • Air Dry: Allow the rinsed, uncapped container to air-dry completely in a well-ventilated area, such as a chemical fume hood.[13]

  • Final Disposal: Once completely dry and free of residue, deface the original label and dispose of the container in the appropriate laboratory glassware or solid waste receptacle.[13]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one.

G Disposal Workflow for 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one A Unwanted Material (Expired, Unused, Contaminated) B Step 1: Declare as Hazardous Waste A->B Is the material waste? C Step 2: Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C I Drain/Trash Disposal B->I PROHIBITED D Step 3: Select Compatible Container (e.g., Borosilicate Glass, HDPE) C->D E Step 4: Label Container 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Step 5: Segregate Waste (Organic, Nitrogen-Containing) Store in Satellite Accumulation Area E->F G Step 6: Contact EHS for Pickup F->G Container is full or accumulation time limit reached H Final Disposal via Licensed Vendor (Likely Incineration) G->H

Caption: Decision workflow for handling and disposing of the target compound.

References

  • Safety Data Sheet: 3,4-dihydro-2H-pyran . Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet: 2-Pyrrolidone . Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes . PMC. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal . Kanazawa University. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US EPA. [Link]

  • Laboratory Safety Guidance . OSHA. [Link]

  • Guide for Chemical Substances and Laboratory Wastes . Waseda University. [Link]

  • Hazardous Waste Disposal Procedures . Environmental Health and Safety, University of Chicago. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines . ACS Omega. [Link]

  • 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride . PubChem. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . OSHA. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University. [Link]

  • Chemical Safety Guide, 6th Ed. Office of Research Services, NIH. [Link]

Sources

Personal protective equipment for handling 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Handling Guide: 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a self-validating system of chemical logic. When handling novel or highly active pharmaceutical intermediates like 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one , we must bridge the gap between structural chemistry and occupational safety.

This guide provides the mechanistic causality behind our safety protocols, ensuring that researchers, chemists, and drug development professionals can handle this spirocyclic scaffold with uncompromising safety and scientific rigor.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective personal protective equipment (PPE) strategy, we must first deconstruct the molecule. 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a spirocyclic compound fusing a chromanone core with a pyrrolidine ring.

  • The Pyrrolidine Moiety: Pyrrolidine derivatives are secondary amines, which are inherently basic and lipophilic. Upon dermal contact, basic amines can rapidly saponify epidermal lipids, leading to severe cellular membrane disruption and chemical burns [1]. Furthermore, volatile or aerosolized pyrrolidines act as potent respiratory tract irritants.

  • The Spiro-Chromanone Core: Chromanones are "privileged scaffolds" in medicinal chemistry, frequently exhibiting high biological activity (e.g., kinase inhibition, CNS receptor binding). Because the specific pharmacological and toxicological profile of this exact derivative may be uncharacterized during early-stage development, it must be handled under Potent Active Pharmaceutical Ingredient (PAPI) protocols, defaulting to an Occupational Exposure Band (OEB) 3 or 4 [2].

ExposurePathway A Exposure Event: Spiro-Pyrrolidine Derivative B Dermal Contact: Lipid Bilayer Disruption (Amine Basicity) A->B Liquid/Dust C Inhalation: Respiratory Tract Irritation A->C Aerosol/Vapor D Immediate Flush (15+ mins water) B->D Protocol E Move to Fresh Air & Administer O2 C->E Protocol F Medical Evaluation: Treat as Potent API D->F E->F

Chemical Exposure Toxicity & Mitigation Pathway

Quantitative PPE Matrix & Mechanistic Rationale

Standard laboratory PPE is insufficient for novel spirocyclic amines. The basicity of the pyrrolidine ring rapidly degrades natural rubber (latex), necessitating specific synthetic barriers. The table below outlines the quantitative protection factors and the chemical logic behind each selection, aligning with OSHA's Laboratory Standard (29 CFR 1910.1450) [3].

PPE CategorySpecification & StandardProtection Factor / BreakthroughMechanistic Rationale
Primary Dermal Heavyweight Nitrile Gloves (≥8 mil)> 240 minutes (Breakthrough)Nitrile resists the lipophilic and basic degradation caused by the pyrrolidine ring. Latex will degrade rapidly.
Secondary Dermal Double-Gloving ProtocolPin-hole defect rate < 1.5%Prevents micro-exposure to potent APIs. Inner glove remains sterile during outer glove decontamination.
Respiratory PAPR with HEPA/Organic Vapor CartridgeAssigned Protection Factor (APF) = 1000Mitigates inhalation of electrostatic powders and volatile amine vapors during weighing or transfer [4].
Ocular/Facial Splash Goggles + Polycarbonate ShieldHigh-impact, ANSI Z87.1+Protects against severe ocular burns (lachrymator properties of pyrrolidines) and physical splash events.
Body Coverage Tyvek® IsoClean® CoverallsParticulate holdout > 99%Prevents accumulation of potent API dust on standard woven cotton lab coats, eliminating take-home exposure.

Operational Workflow: High-Containment Handling Protocol

Handling 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one requires a self-validating workflow. Every step must isolate the hazard from the operator.

Workflow A Pre-Operation: Hazard Verification B Engineering Controls: Fume Hood / Isolator (OEB 3+) A->B Proceed to C Don PPE: Double Nitrile, Tyvek, PAPR B->C Establish draft D Handling: Anti-static Weighing & Transfer C->D Enter containment E Post-Operation: Surface Decon (Acidic Wash) D->E Complete task F Doff PPE & Waste Segregation E->F Exit protocol

High-Containment Handling Workflow for Novel Spirocycles

Step-by-Step Handling Methodology

Phase 1: Preparation and Donning

  • Verify Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or Powder Weighing Isolator is operating with an inward face velocity of at least 80–100 feet per minute (fpm).

  • Don Base PPE: Apply Tyvek coveralls over standard lab attire. Tape the cuffs of the coveralls to the inner layer of nitrile gloves to create a continuous seal.

  • Don Secondary PPE: Apply the outer layer of heavyweight nitrile gloves. Don the Powered Air-Purifying Respirator (PAPR) and verify positive pressure airflow.

Phase 2: Anti-Static Transfer and Weighing Scientific Context: Novel pharmaceutical powders are highly susceptible to triboelectric charging (static buildup). Static discharge can cause the powder to aggressively aerosolize, bypassing primary containment.

  • Neutralize Static: Pass a static-eliminating ionizing bar over the sealed chemical container and the weighing spatulas before opening.

  • Wet-Taring: If preparing a solution, pre-fill the receiving volumetric flask with the target solvent (e.g., DMSO or Methanol). Weigh the spirocycle directly into the solvent to immediately suppress aerosolization.

  • Seal and Wipe: Cap the primary container and wipe the exterior with a solvent-dampened microfiber cloth before removing it from the isolator.

Phase 3: Doffing and Decontamination

  • Chemical Quenching: Because the pyrrolidine moiety is basic, decontaminate the isolator surfaces using a mild acidic solution (e.g., 1% citric acid or dilute acetic acid) to protonate the amine, rendering it water-soluble and biologically inactive, followed by a standard detergent wipe.

  • Aseptic Doffing: Remove the outer gloves inside the hood and dispose of them in a solid hazardous waste bin.

  • Exit: Step away from the hood, remove the PAPR, and carefully roll the Tyvek suit inside-out to trap any microscopic particulates. Remove inner gloves last.

Emergency Spill & Disposal Plan

If 3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is spilled outside of primary containment, immediate, calculated action is required to prevent respiratory and dermal toxicity.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately vacate the immediate area to prevent inhalation of aerosolized dust or vapors. Allow the laboratory's HVAC system (minimum 6-12 air changes per hour) to clear the ambient air for 15 minutes.

  • Upgrade PPE: Re-enter only while wearing a PAPR or Self-Contained Breathing Apparatus (SCBA) and heavy-duty butyl or nitrile gloves.

  • Containment (Solid Spill): Do not dry sweep. Dry sweeping aerosolizes potent APIs. Gently cover the powder with absorbent pads dampened with a dilute acidic solution (to neutralize the basic amine) or water.

  • Containment (Liquid Spill): If dissolved in an organic solvent, apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

  • Collection: Use non-sparking, anti-static tools to scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Logistics: Do not flush this compound down the sink. As a biologically active spirocycle, it poses a severe risk to aquatic ecosystems. All contaminated PPE, spill cleanup materials, and residual chemicals must be segregated into clearly labeled, sealed containers designated for High-Temperature Incineration (Hazardous Organic Waste) in compliance with EPA and local environmental regulations [5].

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
Reactant of Route 2
Reactant of Route 2
3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.